molecular formula C9H9N3O7 B167897 N-(2,4-Dinitrophenyl)-L-serine CAS No. 1655-64-7

N-(2,4-Dinitrophenyl)-L-serine

Katalognummer: B167897
CAS-Nummer: 1655-64-7
Molekulargewicht: 271.18 g/mol
InChI-Schlüssel: SBQZBOCQYMVLTC-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(2,4-dinitrophenyl)-L-serine is the L-stereoisomer of N-(2,4-dinitrophenyl)serine, an L-serine derivative having a 2,4-dinitrophenyl) substituent on nitrogen. It is a C-nitro compound and a L-serine derivative. It contains a hydroxymethyl group.

Eigenschaften

IUPAC Name

(2S)-2-(2,4-dinitroanilino)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9N3O7/c13-4-7(9(14)15)10-6-2-1-5(11(16)17)3-8(6)12(18)19/h1-3,7,10,13H,4H2,(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQZBOCQYMVLTC-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10909555
Record name N-(2,4-Dinitrophenyl)serine
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Molecular Weight

271.18 g/mol
Source PubChem
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CAS No.

1655-64-7, 10547-30-5
Record name N-(2,4-Dinitrophenyl)-L-serine
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Record name N-(2,4-Dinitrophenyl)-L-serine
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Record name N-(2,4-Dinitrophenyl)serine
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Record name N-(2,4-dinitrophenyl)-L-serine
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Record name N-(2,4-DINITROPHENYL)-L-SERINE
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of N-(2,4-Dinitrophenyl)-L-serine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of N-(2,4-Dinitrophenyl)-L-serine, a crucial derivative in the field of amino acid analysis and protein chemistry. This document details its structural characteristics, physicochemical data, and relevant experimental protocols, presented in a clear and accessible format for laboratory professionals.

Chemical and Physical Properties

This compound, often abbreviated as DNP-Ser, is a derivative of the amino acid L-serine where the amino group is substituted with a 2,4-dinitrophenyl group. This modification, introduced by the reaction with 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent), imparts a characteristic yellow color, facilitating its detection and quantification in chromatographic methods.

General Information
PropertyValue
IUPAC Name 2-(2,4-dinitroanilino)-3-hydroxypropanoic acid
Synonyms DNP-L-serine, N-DNP-L-serine, 2,4-Dinitrophenyl-L-serine
CAS Number 1655-64-7
Molecular Formula C₉H₉N₃O₇
Molecular Weight 271.18 g/mol
Physicochemical Data
PropertyValueSource
Melting Point 177 °C[Vendor Data]
Boiling Point 585.3 ± 50.0 °C (Predicted)[Chemical Database]
Density 1.715 ± 0.06 g/cm³ (Predicted)[Chemical Database]
Solubility Soluble in acetone (B3395972) and dimethylsulfoxide[Scientific Literature]
Appearance White to yellow crystalline powder[Vendor Data]

Spectral Data

The spectral data of this compound are essential for its identification and characterization.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in acetone-d₆ exhibits characteristic signals for the aromatic protons of the dinitrophenyl group and the protons of the serine backbone. The chemical shifts (δ) are expressed in ppm and coupling constants (J) in Hz.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3' 9.0 - 9.1d
H-5' 8.3 - 8.4dd
H-6' 7.2 - 7.3d
α-CH ~4.5m
β-CH₂ ~4.0m

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. The signals for the NH and OH protons may not be observed due to rapid exchange with deuterium (B1214612) in the solvent.

¹³C NMR Spectroscopy
FT-IR Spectroscopy

The FT-IR spectrum of this compound, typically recorded as a KBr pellet, shows characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Assignment
~3400 O-H stretch (hydroxyl group)
~3300 N-H stretch (secondary amine)
~1720 C=O stretch (carboxylic acid)
~1620, 1590 C=C stretch (aromatic ring)
~1520, 1340 N-O stretch (nitro groups)
Mass Spectrometry

While a specific mass spectrum for this compound is not widely published, the expected electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ at m/z 271. Key fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da), the hydroxymethyl group (-CH₂OH, 31 Da), and characteristic fragments from the dinitrophenyl moiety.

Experimental Protocols

The following are detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

This protocol is based on the classical method developed by Frederick Sanger for the derivatization of amino acids.

Materials:

  • L-Serine

  • 1-Fluoro-2,4-dinitrobenzene (Sanger's reagent)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (B145695)

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve a known amount of L-serine in a 1% (w/v) aqueous solution of sodium bicarbonate.

  • Add a solution of 1-fluoro-2,4-dinitrobenzene in ethanol to the L-serine solution. The molar ratio of Sanger's reagent to L-serine should be approximately 2:1.

  • Stir the reaction mixture at room temperature for 2-4 hours. The solution will turn yellow as the DNP-serine is formed.

  • After the reaction is complete, acidify the mixture to a pH of approximately 1-2 with dilute HCl. This will precipitate the DNP-serine.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the yellow precipitate by vacuum filtration and wash it with cold water.

  • Purify the crude DNP-serine by recrystallization from an appropriate solvent system, such as ethanol-water or acetone-water.

  • Dry the purified crystals under vacuum.

Purification by Thin-Layer Chromatography (TLC)

TLC is a common method for assessing the purity of DNP-amino acids and for their separation from a mixture.

Materials:

  • Silica (B1680970) gel TLC plates

  • A developing chamber

  • Solvent system (e.g., chloroform:methanol:acetic acid in a 95:5:1 ratio)

  • UV lamp for visualization

Procedure:

  • Prepare the developing chamber by adding the solvent system to a depth of about 0.5 cm and allowing the atmosphere to saturate for at least 30 minutes.

  • Dissolve a small amount of the synthesized this compound in a suitable solvent like acetone.

  • Spot a small amount of the solution onto the baseline of a silica gel TLC plate using a capillary tube.

  • Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Allow the plate to dry.

  • Visualize the yellow spot of DNP-serine. The Rƒ value can be calculated and compared to a standard.

Mandatory Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent analysis.

Synthesis_and_Analysis_Workflow Synthesis and Analysis of this compound L_Serine L-Serine Reaction Reaction (Mildly Alkaline) L_Serine->Reaction Sangers_Reagent Sanger's Reagent (1-Fluoro-2,4-dinitrobenzene) Sangers_Reagent->Reaction Crude_Product Crude This compound Reaction->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Pure_Product Pure This compound Purification->Pure_Product Analysis Analysis Pure_Product->Analysis TLC Thin-Layer Chromatography Analysis->TLC Purity Check Spectroscopy Spectroscopy (NMR, IR, MS) Analysis->Spectroscopy Structural Confirmation

Caption: Workflow for the synthesis and analysis of this compound.

Sanger's Reagent Reaction Mechanism

This diagram illustrates the nucleophilic aromatic substitution reaction between L-serine and Sanger's reagent.

Caption: The reaction of L-serine with Sanger's reagent to form this compound.

Note: The image in the DOT script is a placeholder and would need to be replaced with an actual image of the dinitrobenzene ring for rendering.

Biological and Analytical Significance

This compound itself is not known to have a direct role in biological signaling pathways. Its primary significance lies in its utility as an analytical tool. The dinitrophenyl group acts as a chromophore, allowing for the sensitive detection of amino acids by UV-Vis spectroscopy after their separation by chromatography. This method, pioneered by Frederick Sanger in his work on the primary structure of insulin, was a foundational technique in protein sequencing and proteomics. While modern techniques such as mass spectrometry have largely superseded this method for protein sequencing, the derivatization of amino acids with Sanger's reagent remains a valuable tool in various biochemical analyses.

A Technical Guide to the Synthesis of N-(2,4-Dinitrophenyl)-L-serine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of N-(2,4-Dinitrophenyl)-L-serine (DNP-L-serine). It includes a detailed experimental protocol adapted from established methodologies, a comprehensive table of quantitative data for the reactants and products, and a visualization of the synthesis pathway. This guide is intended to serve as a practical resource for laboratory professionals engaged in peptide chemistry, amino acid analysis, and related fields.

Introduction

This compound is a derivative of the amino acid L-serine. The synthesis involves the covalent attachment of a 2,4-dinitrophenyl (DNP) group to the alpha-amino group of L-serine. This reaction, commonly known as the Sanger reaction, utilizes 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), or Sanger's reagent, as the arylating agent.[1][2][3][4] The DNP moiety acts as a chromophoric tag, rendering the otherwise colorless amino acid detectable by spectrophotometry, which is foundational for protein sequencing and amino acid analysis.[2] The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the deprotonated amino group of L-serine attacks the electron-deficient aromatic ring of FDNB, leading to the displacement of the fluoride (B91410) ion.[1][3] This process is typically conducted under mildly alkaline conditions to ensure the nucleophilicity of the amino group.[1] The resulting DNP-amino acids are generally stable, yellow crystalline solids.[1][5]

Synthesis Pathway and Mechanism

The synthesis of this compound is a classic example of nucleophilic aromatic substitution. The key steps are:

  • Deprotonation of L-serine: In a mildly alkaline solution (pH ~9), the amino group of L-serine is deprotonated, forming a potent nucleophile.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of L-serine attacks the carbon atom bonded to fluorine in 1-fluoro-2,4-dinitrobenzene. The highly electronegative nitro groups on the benzene (B151609) ring stabilize the intermediate Meisenheimer complex through resonance.

  • Fluoride Elimination: The aromaticity of the benzene ring is restored by the elimination of the highly stable fluoride ion, resulting in the formation of the stable N-C bond and the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the compounds involved in the synthesis.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)AppearanceCAS Number
L-SerineC₃H₇NO₃105.09228 (dec.)White crystalline powder56-45-1
1-Fluoro-2,4-dinitrobenzene (FDNB)C₆H₃FN₂O₄186.1027.5-29.5Yellow crystalline solid or liquid70-34-8
Sodium BicarbonateNaHCO₃84.0150 (dec.)White crystalline powder144-55-8
This compound C₉H₉N₃O₇ 271.18 177 White to yellow crystalline powder [5][6]1655-64-7 [5][6][7][8]

Note: Data compiled from various chemical suppliers and databases.[5][6][7][9][10]

Detailed Experimental Protocol

This protocol is adapted from the simplified procedure for the synthesis of DNP-amino acids as described by Levy and Chung. This method enhances reaction speed and product purity by eliminating the need for organic co-solvents and subsequent extraction steps.

4.1. Materials and Reagents:

  • L-Serine

  • 1-Fluoro-2,4-dinitrobenzene (FDNB, Sanger's Reagent)

  • Sodium Bicarbonate (NaHCO₃)

  • Hydrochloric Acid (HCl), concentrated

  • Distilled or deionized water

  • pH meter or pH indicator strips

  • Stir plate and magnetic stir bar

  • Water bath or heating mantle with temperature control

  • Reaction flask (e.g., 100 mL round-bottom flask)

  • Büchner funnel and filter paper

  • Standard laboratory glassware

4.2. Procedure:

  • Preparation of Reaction Medium: In a 100 mL reaction flask, dissolve a calculated amount of L-serine in distilled water. Add a sufficient amount of sodium bicarbonate to the solution while stirring until the pH of the solution reaches approximately 9.0. This ensures the deprotonation of the amino group.

  • Addition of Sanger's Reagent: Gently warm the solution to 40°C in a water bath. Add a molar equivalent of 1-fluoro-2,4-dinitrobenzene (FDNB) to the stirring aqueous solution. Caution: FDNB is toxic and a skin irritant. Handle with appropriate personal protective equipment in a fume hood.

  • Reaction: Maintain the reaction mixture at 40°C with continuous stirring. The reaction progress can be monitored by the appearance of the characteristic yellow color of the DNP-amino acid. The reaction is typically complete within 1 to 2 hours.[2]

  • Product Precipitation: After the reaction is complete, remove the flask from the water bath and allow it to cool to room temperature. Slowly acidify the reaction mixture by adding concentrated hydrochloric acid dropwise while stirring. The this compound product will precipitate out of the solution as a yellow solid. Continue adding acid until no further precipitation is observed (typically pH 2-3).

  • Isolation and Purification: Isolate the precipitated product by vacuum filtration using a Büchner funnel. Wash the collected solid several times with cold distilled water to remove any unreacted starting materials and inorganic salts.

  • Drying: Dry the purified this compound product, for instance, in a desiccator under vacuum.

  • Characterization (Optional): The identity and purity of the final product can be confirmed by measuring its melting point (literature value: 177°C)[6][7] and using analytical techniques such as HPLC, NMR, or mass spectrometry.

Visualizations

5.1. Synthesis Reaction Pathway

The following diagram illustrates the chemical transformation from L-serine and Sanger's reagent to the final product.

Caption: Reaction scheme for the synthesis of this compound.

5.2. Experimental Workflow

This diagram outlines the sequential steps of the experimental protocol.

Experimental_Workflow start Start dissolve Dissolve L-Serine & NaHCO₃ in H₂O (pH 9.0) start->dissolve warm Warm solution to 40°C dissolve->warm add_reagent Add Sanger's Reagent (FDNB) warm->add_reagent react Stir at 40°C for 1-2 hours add_reagent->react cool Cool to room temperature react->cool acidify Acidify with HCl to precipitate product cool->acidify filtrate Isolate product via vacuum filtration acidify->filtrate wash Wash solid with cold H₂O filtrate->wash dry Dry the final product wash->dry end End dry->end

Caption: Step-by-step workflow for the laboratory synthesis of DNP-L-serine.

References

UV-Vis Spectral Properties of DNP-Serine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Ultraviolet-Visible (UV-Vis) spectral properties of N-(2,4-dinitrophenyl)-serine (DNP-serine). DNP-serine is a derivatized amino acid, where the primary amine of serine is covalently linked to a 2,4-dinitrophenyl group. This modification introduces a strong chromophore, making DNP-serine readily quantifiable using UV-Vis spectrophotometry. This guide details the spectral characteristics, including absorption maxima (λmax) and molar absorptivity (ε), under various conditions, and provides detailed experimental protocols for its analysis.

Core Spectral Properties

The UV-Vis spectrum of DNP-serine is dominated by the electronic transitions of the 2,4-dinitrophenyl group. The position and intensity of the absorption bands are sensitive to the solvent environment and the pH of the solution.

Quantitative Data Summary

The following tables summarize the key quantitative UV-Vis spectral data for DNP-amino acids, which can be considered representative for DNP-serine due to the chromophore being the DNP group.

Table 1: Absorption Maxima (λmax) of DNP-Amino Acids in Different Solvents

Solventλmax (nm)Notes
95% Ethanol (B145695)344Consistent absorption.[1]
Aqueous Sodium Bicarbonate350 - 360Range observed in alkaline solution.[1]
Acidic Solution (pH ~2.5)395Shift to longer wavelength in acidic conditions.

Table 2: Molar Absorptivity (ε) of DNP-Derivatives

CompoundSolvent/Bufferλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
DNP-hapten conjugateNot specified3601.74 x 10⁴
DNP-amino acids (general)Alkaline solution~360Estimated to be in the order of 1.5-2.0 x 10⁴

Effect of pH on UV-Vis Spectrum

The pH of the solution significantly influences the UV-Vis spectrum of DNP-serine. The 2,4-dinitrophenyl group contains nitro groups that can interact with the surrounding medium, and the carboxylic acid and the secondary amine of the serine backbone can exist in different protonation states.

In neutral to slightly alkaline solutions (pH > 7), the DNP-amino acid is typically deprotonated, resulting in a primary absorption peak in the range of 350-360 nm. As the solution becomes more alkaline, a bathochromic (red) shift can be observed, with the absorption maximum moving to around 400 nm. Conversely, under acidic conditions (pH < 3), a hypsochromic (blue) shift may occur. This pH-dependent spectral shift is a critical consideration for quantitative analysis and can be exploited for specific detection methods.

Experimental Protocols

This section provides detailed methodologies for the preparation of DNP-serine and its analysis by UV-Vis spectrophotometry.

Preparation of DNP-Serine (Sanger's Method)

DNP-serine is synthesized by the reaction of serine with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent.

Materials:

  • L-Serine

  • 1-Fluoro-2,4-dinitrobenzene (FDNB)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve L-serine in an aqueous solution of sodium bicarbonate to create a slightly alkaline environment (pH ~8-9).

  • Add a solution of FDNB in ethanol to the serine solution.

  • Stir the reaction mixture at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, acidify the mixture with dilute HCl. This will protonate the unreacted amino acids and the carboxylic acid group of the DNP-serine.

  • The DNP-serine will precipitate out of the aqueous solution.

  • Collect the precipitate by filtration and wash with cold water and diethyl ether to remove unreacted FDNB and other impurities.

  • The purified DNP-serine can be dried under vacuum.

UV-Vis Spectrophotometric Analysis of DNP-Serine

Instrumentation:

  • A calibrated UV-Vis spectrophotometer capable of scanning in the range of 200-600 nm.

  • Quartz cuvettes with a 1 cm path length.

Reagents and Solutions:

  • Solvent: 95% ethanol is recommended for consistent measurements. Alternatively, aqueous buffers (e.g., phosphate (B84403) or bicarbonate buffers) at a specific pH can be used.

  • DNP-Serine Stock Solution: Accurately weigh a known amount of purified DNP-serine and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM). DNP-glycine is soluble in hot methanol, and DNP-L-alanine is soluble in methanol, suggesting alcohols are suitable solvents for DNP-serine.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the same solvent to cover a desired concentration range.

Measurement Procedure:

  • Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

  • Set the wavelength range for scanning (e.g., 250-500 nm).

  • Use the chosen solvent to zero the absorbance of the spectrophotometer (blank measurement).

  • Measure the absorbance of each working standard at the predetermined λmax (e.g., 344 nm in 95% ethanol).

  • Measure the absorbance of the unknown DNP-serine sample.

  • Construct a calibration curve by plotting the absorbance versus the concentration of the working standards.

  • Determine the concentration of the unknown sample using the calibration curve and the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration.

Visualizations

DNP-Serine Derivatization Reaction

G DNP-Serine Synthesis serine Serine dnp_serine DNP-Serine serine->dnp_serine fdnb 1-Fluoro-2,4-dinitrobenzene (FDNB) fdnb->dnp_serine reagents Sodium Bicarbonate Ethanol reagents->serine hf HF dnp_serine->hf

Caption: Synthesis of DNP-Serine from Serine and FDNB.

Experimental Workflow for UV-Vis Analysis

G UV-Vis Analysis Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis prep_stock Prepare DNP-Serine Stock Solution prep_standards Prepare Working Standards prep_stock->prep_standards blank Zero with Solvent (Blank) prep_standards->blank measure_standards Measure Absorbance of Standards blank->measure_standards measure_sample Measure Absorbance of Sample measure_standards->measure_sample calibration Construct Calibration Curve measure_sample->calibration concentration Determine Sample Concentration calibration->concentration

Caption: Workflow for Quantitative Analysis of DNP-Serine.

Conclusion

This technical guide provides essential information on the UV-Vis spectral properties of DNP-serine for researchers and professionals in drug development. The strong chromophoric properties of the DNP group allow for sensitive and reliable quantification by UV-Vis spectrophotometry. The provided data and experimental protocols offer a solid foundation for the accurate analysis of DNP-serine in various research and development settings. It is crucial to consider the influence of pH and solvent on the spectral properties to ensure accurate and reproducible results.

References

The Role of N-(2,4-Dinitrophenyl)-L-serine in Polypeptide Sequencing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pioneering work of Frederick Sanger in the 1940s and 1950s on the primary structure of insulin (B600854) revolutionized our understanding of proteins as molecules with a defined and unique sequence of amino acids. Central to this achievement was the development of a method for N-terminal amino acid analysis using 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), now commonly known as Sanger's reagent. This chemical technique provided the first definitive means of identifying the amino acid residue at the beginning of a polypeptide chain. When the N-terminal amino acid is L-serine, its reaction with Sanger's reagent and subsequent processing yields N-(2,4-Dinitrophenyl)-L-serine (DNP-serine). This guide provides an in-depth technical overview of the formation, identification, and significance of DNP-serine in the context of Sanger's N-terminal analysis.

The Core Principle: Sanger's Method

Sanger's method for N-terminal amino acid identification is a multi-step process that involves:

  • Derivatization: The free α-amino group of the N-terminal amino acid of a polypeptide chain reacts with Sanger's reagent (DNFB) under mildly alkaline conditions.

  • Hydrolysis: The resulting dinitrophenyl-polypeptide (DNP-polypeptide) is subjected to complete acid hydrolysis, which cleaves all the peptide bonds.

  • Identification: The DNP-amino acid, which is stable to the acid hydrolysis that breaks the peptide bonds, is then isolated and identified, typically by chromatography.

This process unambiguously identifies the N-terminal residue of the polypeptide chain.

Formation of this compound

When a polypeptide has L-serine at its N-terminus, the reaction with Sanger's reagent proceeds via a nucleophilic aromatic substitution. The deprotonated α-amino group of the serine residue acts as a nucleophile, attacking the carbon atom of the benzene (B151609) ring that is bonded to the fluorine atom. The fluorine atom is subsequently displaced, forming a stable covalent bond between the dinitrophenyl group and the nitrogen of the N-terminal serine. This reaction results in the formation of a DNP-polypeptide.

Experimental Protocol: N-Terminal Analysis of a Serine-Containing Peptide

The following is a generalized experimental protocol for the identification of an N-terminal serine residue using Sanger's reagent.

Materials
  • Peptide sample

  • 1-Fluoro-2,4-dinitrobenzene (Sanger's reagent, DNFB)

  • Sodium bicarbonate

  • Ethanol

  • Diethyl ether

  • 6 M Hydrochloric acid

  • Standard DNP-amino acids (including DNP-serine)

  • Thin-Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel)

  • TLC developing solvents

Procedure

1. Dinitrophenylation of the Peptide

  • Dissolve the peptide sample in a suitable buffer, such as a 5% (w/v) sodium bicarbonate solution, to maintain a mildly alkaline pH (around 8-9).

  • Prepare a solution of DNFB in a solvent like ethanol.

  • Add the DNFB solution to the peptide solution and stir the mixture at room temperature for approximately 2 hours. The DNP-peptide will often precipitate as a yellow solid.

  • Collect the DNP-peptide precipitate by centrifugation and wash it sequentially with water, ethanol, and diethyl ether to remove unreacted DNFB and other impurities. Air-dry the purified DNP-peptide.

2. Acid Hydrolysis of the DNP-Peptide

  • Place the dried DNP-peptide in a hydrolysis tube.

  • Add 6 M hydrochloric acid to the tube.

  • Seal the tube under vacuum to prevent oxidation of any susceptible amino acids.

  • Heat the tube at 100-110°C for 12-24 hours to ensure complete hydrolysis of all peptide bonds.

3. Extraction and Identification of DNP-Serine

  • After hydrolysis, cool the reaction mixture.

  • Extract the DNP-amino acids with diethyl ether. The DNP-amino acids, being less polar than the free amino acids, will partition into the ether layer.

  • Carefully separate the ether layer and evaporate it to dryness.

  • Dissolve the dried residue in a small amount of a suitable solvent (e.g., acetone (B3395972) or ethyl acetate).

  • Spot the dissolved sample onto a TLC plate alongside standard DNP-amino acids, including DNP-serine.

  • Develop the TLC plate using an appropriate solvent system.

  • After development, the DNP-amino acids will appear as yellow spots. Identify the DNP-amino acid from the sample by comparing its retention factor (Rf) value to that of the standards.

Quantitative Data and Stability of DNP-Serine

A critical consideration in the quantitative analysis of N-terminal amino acids is the stability of the DNP-derivative during acid hydrolysis. Serine, along with threonine, is known to be partially degraded during this process, with reported losses ranging from 5% to 15%. This degradation can occur through various pathways, including dehydration. While the DNP group itself is stable to acid hydrolysis, the stability of the entire DNP-serine molecule is influenced by the lability of the serine side chain. For accurate quantification, it is often recommended to perform a time-course study of the hydrolysis and extrapolate the results back to zero time.

ParameterValue/ObservationReference
Stability during Acid Hydrolysis Partially degraded (5-15% loss reported for serine)
Chromatographic Identification Typically

The Biochemical Landscape of DNP-Amino Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this in-depth guide elucidates the core biochemical characteristics of 2,4-dinitrophenyl (DNP)-amino acids. This document provides a comprehensive overview of their synthesis, physicochemical properties, and critical applications, with a focus on quantitative data and detailed experimental protocols.

Introduction: The Enduring Legacy of DNP-Amino Acids

First introduced by Frederick Sanger in his pioneering work to sequence insulin, 2,4-dinitrophenyl (DNP)-amino acids are derivatives formed by the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent, with the free amino group of an amino acid.[1][2] This reaction results in a stable, yellow-colored DNP-derivative that is resistant to acid hydrolysis.[3] This key characteristic allowed for the first-ever determination of a protein's primary structure, a monumental achievement that earned Sanger the Nobel Prize in Chemistry in 1958 and laid the foundation for modern proteomics.[2]

Beyond their historic role in protein sequencing, DNP-amino acids are valuable tools in immunology, serving as haptens to elicit and study immune responses.[4][5] The DNP group, not naturally found in tissues, acts as an ideal antigenic determinant when conjugated to a carrier protein, facilitating the investigation of antibody production and B-cell activation.[6] This guide will delve into the fundamental biochemical properties of DNP-amino acids and provide detailed methodologies for their use in the laboratory.

Physicochemical Properties of DNP-Amino Acids

The attachment of the 2,4-dinitrophenyl group to an amino acid imparts distinct physicochemical properties that are crucial for their detection and analysis. The DNP group's strong ultraviolet (UV) absorbance is a key feature, enabling sensitive detection.[7]

Spectral Properties

DNP-amino acids exhibit characteristic UV-Visible absorption spectra, which are instrumental in their quantification. The table below summarizes the molar extinction coefficients and absorption maxima for various DNP-amino acids.

DNP-Amino Acid DerivativeMolar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)λmax (nm)Solvent/pH
DNP-Alanine~3.0 x 10⁴33825 mM TEAP buffer, pH 3.0, and 50% acetonitrile[8]
DNP-Alanine~1.1 x 10⁴41425 mM TEAP buffer, pH 3.0, and 50% acetonitrile[8]
Hydrolyzed DNP Reagent~1.5 x 10⁴33825 mM TEAP buffer, pH 3.0, and 50% acetonitrile[8]
DNP-GlycineNot Specified~360Not Specified[9]
DNP-derivatives (general)Not Specified395pH ~2.5[10]
2,4-Dinitrophenol (DNP)Not Specified316Not Specified[11]

Note: The spectral properties of DNP-amino acids can be influenced by the solvent and pH.

Solubility

The solubility of DNP-amino acids varies depending on the nature of the amino acid side chain and the solvent. Generally, the introduction of the hydrophobic DNP group decreases water solubility. DNP-amino acids are typically soluble in organic solvents such as ethanol, acetone, and ether, which is a property exploited in their purification.[12][13] Water-soluble DNP-amino acids, such as those derived from acidic amino acids, can be separated using liquid-liquid partition chromatography.[13]

Acidity (pKa)

The pKa values of the ionizable groups in DNP-amino acids are altered compared to their unmodified counterparts. The attachment of the electron-withdrawing dinitrophenyl group to the α-amino group lowers its pKa, making it more acidic. A study on DNP-derivatives in micellar solutions of sodium dodecyl sulfate (B86663) (SDS) reported the following apparent pKa values:

DNP-Amino AcidApparent pKa in 0.10 M SDS
DNP-Glycine3.79 ± 0.01
DNP-Leucine5.03 ± 0.12
DNP-Threonine4.04 ± 0.10
DNP-Valine4.79 ± 0.14
DNP-Cysteine4.46 ± 0.10

Data from Boichenko et al. (2011)[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of DNP-amino acids and their application in N-terminal protein sequencing.

Synthesis of DNP-Amino Acids (General Protocol)

This protocol describes the reaction of an amino acid with Sanger's reagent (FDNB) to form the corresponding DNP-amino acid.

Materials:

  • Amino acid

  • 1-Fluoro-2,4-dinitrobenzene (FDNB)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the amino acid and an equimolar amount of sodium bicarbonate in water.

  • Prepare a solution of FDNB in ethanol.

  • Mix the amino acid solution with the FDNB solution and stir for approximately 2 hours at room temperature.[12] The reaction is typically carried out at an alkaline pH (around 9.8).[1]

  • The DNP-amino acid will precipitate as a yellow powder.

  • Wash the precipitate sequentially with water, ethanol, and diethyl ether to remove unreacted reagents and byproducts.[3]

  • The purified DNP-amino acid can be air-dried.

N-Terminal Amino Acid Analysis using Sanger's Method

This protocol outlines the classical Sanger method for identifying the N-terminal amino acid of a protein or peptide.

Materials:

  • Purified protein or peptide sample (1-5 mg)[9]

  • 0.1 M Sodium bicarbonate buffer, pH 8.5[9]

  • 1-Fluoro-2,4-dinitrobenzene (FDNB) or 1-Chloro-2,4-dinitronaphthalene (CDNN) solution (10 mg/mL in ethanol)[9]

  • 6 M Hydrochloric acid (HCl)[9]

  • HPLC system with a C18 column and UV detector[9]

  • Standard mixture of DNP-amino acids

Procedure:

Step 1: Derivatization of the N-terminus

  • Dissolve the protein/peptide sample in 200 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).[9]

  • Add 100 µL of the FDNB or CDNN solution.[9]

  • Incubate the mixture for 2 hours at room temperature with gentle agitation.[9]

  • Evaporate the solvent completely using a vacuum centrifuge or a stream of nitrogen gas.[9]

Step 2: Acid Hydrolysis

  • To the dried DNP-protein, add 200 µL of 6 M HCl.[9]

  • Seal the reaction vial under vacuum or flush with nitrogen gas to prevent oxidation.[9]

  • Heat the vial at 110°C for 16-24 hours to hydrolyze the peptide bonds.[9]

  • After hydrolysis, cool the vial to room temperature.

  • Evaporate the HCl completely, which may require repeated additions of water followed by evaporation.[9]

Step 3: Identification of the DNP-Amino Acid

  • Reconstitute the dried hydrolysate in the initial HPLC mobile phase.[9]

  • Centrifuge the sample to pellet any insoluble material.[9]

  • Inject the supernatant onto a C18 reverse-phase HPLC column.[9]

  • Monitor the elution profile at approximately 360 nm.[9]

  • Identify the N-terminal DNP-amino acid by comparing its retention time to that of a standard mixture of DNP-amino acids.[9]

Visualization of Methodologies and Pathways

Experimental Workflow for Sanger's N-Terminal Analysis

The following diagram illustrates the key steps in identifying the N-terminal amino acid of a protein using Sanger's method.

Sanger_Method_Workflow cluster_derivatization Step 1: Derivatization cluster_hydrolysis Step 2: Acid Hydrolysis cluster_identification Step 3: Identification Protein Protein/Peptide Reaction Reaction at Alkaline pH Protein->Reaction FDNB FDNB (Sanger's Reagent) FDNB->Reaction DNP_Protein DNP-Protein Reaction->DNP_Protein Hydrolysis Hydrolysis DNP_Protein->Hydrolysis Acid 6M HCl, 110°C Acid->Hydrolysis Mixture Mixture of DNP-N-terminal AA and free amino acids Hydrolysis->Mixture HPLC Reverse-Phase HPLC Mixture->HPLC Detection UV Detection (~360 nm) HPLC->Detection Identification Identification by Retention Time Comparison Detection->Identification Result N-Terminal Amino Acid Identified Identification->Result

Caption: Workflow for N-terminal analysis using Sanger's method.

DNP-Hapten in B-Cell Activation Signaling

DNP-amino acids, when conjugated to a carrier protein, serve as a model hapten for studying the immune response. The DNP moiety is recognized by B-cell receptors (BCRs), initiating a signaling cascade that leads to B-cell activation and antibody production. The following diagram provides a simplified overview of this process.

DNP_Hapten_Signaling cluster_antigen_recognition Antigen Recognition cluster_signaling_cascade Intracellular Signaling Cascade cluster_cellular_response Cellular Response DNP_Carrier DNP-Carrier Protein Binding Binding DNP_Carrier->Binding BCR B-Cell Receptor (BCR) BCR->Binding BCR_Clustering BCR Clustering Binding->BCR_Clustering Kinase_Activation Tyrosine Kinase Activation (e.g., Lyn, Syk) BCR_Clustering->Kinase_Activation Downstream_Signaling Downstream Signaling (e.g., PI3K, PLCγ2) Kinase_Activation->Downstream_Signaling Transcription_Factors Activation of Transcription Factors (e.g., NF-κB, AP-1) Downstream_Signaling->Transcription_Factors Gene_Expression Changes in Gene Expression Transcription_Factors->Gene_Expression B_Cell_Activation B-Cell Activation, Proliferation, and Antibody Production Gene_Expression->B_Cell_Activation

Caption: Simplified signaling pathway of DNP-hapten mediated B-cell activation.

Conclusion

DNP-amino acids remain a cornerstone in the toolkit of protein chemists and immunologists. Their unique biochemical characteristics, particularly their stability and strong UV absorbance, continue to be leveraged in modern analytical techniques. The foundational methods developed by Sanger using these derivatives paved the way for the field of proteomics. Furthermore, their application as haptens provides a robust system for dissecting the complexities of the immune response. This guide offers a comprehensive resource for researchers, providing the necessary data and protocols to effectively utilize DNP-amino acids in their experimental endeavors.

References

N-(2,4-Dinitrophenyl)-L-serine: A Technical Guide to Safe Handling and Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for N-(2,4-Dinitrophenyl)-L-serine, a serine derivative used in research and development. The following sections detail the hazardous properties, necessary precautions, and emergency procedures to ensure the safe use of this compound in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and maintaining a safe research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are flammability and irritation to the skin, eyes, and respiratory system.

GHS Hazard Classification:

Hazard ClassCategory
Flammable solidsCategory 2
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity – single exposure (Respiratory tract irritation)Category 3

Signal Word: Danger [1] or Warning [2][3]

Hazard Pictograms:

  • Flame: For flammable solids.

  • Exclamation Mark: For skin/eye irritation and respiratory tract irritation.

Hazard Statements:

  • H228: Flammable solid.[1]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValue
Molecular Formula C₉H₉N₃O₇[4][5]
Molecular Weight 271.18 g/mol [4]
Appearance White to yellow to green crystalline powder[6][7]
Melting Point 177 °C[6][8]
Boiling Point 585.3±50.0 °C (Predicted)[6]
Density 1.715±0.06 g/cm³ (Predicted)[6]
pKa 3.15±0.10 (Predicted)[6]
Storage Temperature -20°C[6]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are paramount to prevent exposure.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[9][10]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1]

  • Ground and bond container and receiving equipment to prevent static discharge.[1]

Personal Protective Equipment
PPE TypeSpecificationPurpose
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.[9][11]To protect eyes from dust and splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[2][9][10]To prevent skin contact.
Respiratory Protection NIOSH-approved respirator if dust is generated and ventilation is inadequate.[11]To prevent inhalation of airborne particles.

General Hygiene Practices:

  • Wash hands thoroughly after handling.[2][9]

  • Do not eat, drink, or smoke in the laboratory.

  • Remove contaminated clothing immediately and wash before reuse.[2]

First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2] If skin irritation occurs, get medical advice.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Storage and Disposal

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • Store locked up.[2]

  • Recommended storage temperature is -20°C.[6]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

Toxicological Information

Experimental Workflow and Logical Relationships

Due to the proprietary nature of drug development and research, detailed experimental protocols for this compound are not publicly available. Similarly, specific signaling pathways involving this compound have not been elucidated in the public domain. The following diagram illustrates a generalized workflow for the safe handling of this chemical in a laboratory setting.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Prepare Work Area (Fume Hood, Grounded Equipment) prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh handling_dissolve Dissolution/Reaction Setup prep_weigh->handling_dissolve Transfer Compound storage_store Store in a Tightly Sealed Container at -20°C prep_weigh->storage_store Return Unused Compound handling_exp Perform Experiment handling_dissolve->handling_exp cleanup_decon Decontaminate Glassware & Work Surfaces handling_exp->cleanup_decon cleanup_waste Dispose of Waste (Solid & Liquid) cleanup_decon->cleanup_waste cleanup_ppe Remove & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of Serine using Pre-Column Derivatization with 2,4-Dinitrofluorobenzene (DNFB) and Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amino acid analysis is a critical technique in biochemical research and pharmaceutical development. Serine, a non-essential amino acid, plays a vital role in various metabolic pathways and is a precursor to several other amino acids and neurotransmitters. Accurate quantification of serine often requires derivatization to enhance its detection by common analytical methods like High-Performance Liquid Chromatography (HPLC). Pre-column derivatization with 2,4-Dinitrofluorobenzene (DNFB), also known as Sanger's reagent, is a robust and reliable method.[1][2] DNFB reacts with the primary amino group of serine to form a stable 2,4-dinitrophenyl (DNP) derivative, which is highly chromophoric and can be easily detected by UV-Vis spectrophotometry.[1][2] This application note provides a detailed protocol for the analysis of DNP-serine using Reverse-Phase HPLC (RP-HPLC).

Principle of Derivatization

The derivatization process involves a nucleophilic aromatic substitution reaction. The primary amine of serine acts as a nucleophile, attacking the electron-deficient carbon atom of DNFB that is bonded to fluorine. This reaction proceeds under alkaline conditions and results in the formation of a stable, yellow-colored DNP-serine derivative and hydrogen fluoride.[2] The DNP moiety provides a strong chromophore, allowing for sensitive UV detection around 360 nm.[2]

Caption: Chemical reaction for the derivatization of serine with DNFB.

Experimental Protocol

This protocol outlines the steps for sample derivatization and subsequent HPLC analysis.

3.1. Materials and Reagents

  • Serine standard

  • 2,4-Dinitrofluorobenzene (DNFB)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Milli-Q or HPLC grade water

  • Microcentrifuge tubes

  • Heating block or water bath

  • HPLC system with UV detector

  • RP-HPLC Column (e.g., C18, 4.6 x 250 mm, 5 µm particle size)[2]

3.2. Preparation of Solutions

  • 0.5 M Sodium Bicarbonate Buffer (pH 9.0): Dissolve the appropriate amount of NaHCO₃ in Milli-Q water and adjust the pH to 9.0.

  • 1% (w/v) DNFB Solution: Dissolve 100 mg of DNFB in 10 mL of acetonitrile. Prepare this solution fresh and protect it from light.

  • Mobile Phase A: 0.11% (v/v) TFA in water.[3]

  • Mobile Phase B: 0.11% (v/v) TFA in acetonitrile.[3]

3.3. Derivatization Procedure

  • Pipette 100 µL of the sample or standard solution into a microcentrifuge tube.

  • Add 100 µL of 0.5 M NaHCO₃ buffer (pH 9.0).[2]

  • Add 100 µL of 1% DNFB solution.[2]

  • Vortex the mixture gently to ensure it is homogenous.

  • Incubate the mixture at 60°C for 60 minutes in the dark.[2]

  • After incubation, cool the reaction mixture to room temperature.

  • The sample is now ready for injection into the HPLC system. If necessary, centrifuge the sample to pellet any precipitate before injection.

3.4. HPLC Conditions The separation of DNP-serine is achieved using a reverse-phase C18 column with a gradient elution program.

Experimental_Workflow Figure 2: HPLC Workflow for DNP-Serine Analysis cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample/Standard Buffer Add NaHCO3 Buffer (pH 9.0) Sample->Buffer DNFB Add 1% DNFB in ACN Buffer->DNFB Incubate Incubate at 60°C for 1 hr (in dark) DNFB->Incubate Cool Cool to Room Temperature Incubate->Cool Inject Inject onto C18 Column Cool->Inject Separate Gradient Elution Inject->Separate Detect UV Detection at 360 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Concentration Integrate->Quantify

Caption: Experimental workflow from sample preparation to data analysis.

Data Presentation

The following table summarizes the optimized HPLC conditions for the analysis of DNP-serine. The retention time for DNP-serine should be determined by injecting a derivatized standard. Detection limits for DNP-amino acids are typically in the low picomole range.[3]

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column C18 Reverse-Phase (4.6 x 250 mm, 5 µm)[2]
Mobile Phase A 0.11% Trifluoroacetic Acid (TFA) in Water[3]
Mobile Phase B 0.11% Trifluoroacetic Acid (TFA) in Acetonitrile[3]
Flow Rate 1.1 mL/min[3]
Column Temperature 35°C[2]
Detection Wavelength 360 nm[2]
Injection Volume 20 µL
Gradient Program Time (min)
0.0
2.0
48.0
52.0
56.0
56.1
60.0
Retention Time (RT) Analyte-specific; determine with standard
Limit of Detection Typically 5-10 picomoles on column[3]

Note: The gradient program is adapted from a similar method for DNP-amino acid analysis and may require optimization for specific systems and applications.[3]

Conclusion

This application note details a straightforward and sensitive method for the quantification of serine by RP-HPLC following pre-column derivatization with DNFB. The procedure yields stable DNP-serine derivatives that are easily separated and detected by UV spectrophotometry.[1][2] The method is suitable for routine analysis in various research and quality control settings, providing reliable and reproducible results.

References

Application Notes and Protocols for the Mass Spectrometry of N-(2,4-Dinitrophenyl)-L-serine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,4-Dinitrophenyl)-L-serine (DNP-Serine) is a derivatized form of the amino acid L-serine, created by the reaction of L-serine with 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent. This derivatization is a well-established method to introduce a chromophore and a readily ionizable group, enhancing the detection and quantification of amino acids by chromatographic and mass spectrometric techniques. The dinitrophenyl group significantly increases the molar absorptivity of the amino acid, facilitating its detection by UV-Vis spectroscopy. In mass spectrometry, the DNP group improves ionization efficiency, particularly in negative ion mode electrospray ionization (ESI), and provides a characteristic fragmentation pattern that can be utilized for identification and quantification.

These application notes provide a comprehensive overview of the mass spectrometric analysis of this compound, including detailed experimental protocols for sample preparation, LC-MS/MS analysis, and expected fragmentation patterns. The information presented here is intended to guide researchers in developing and validating robust analytical methods for the determination of DNP-derivatized serine in various matrices.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₉H₉N₃O₇
Molecular Weight 271.18 g/mol
Appearance Yellow crystalline solid
Derivatization Reagent 2,4-dinitrofluorobenzene (DNFB)

Mass Spectrometry of this compound

Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is the preferred method for the analysis of DNP-Serine. The DNP group is highly electrophilic, making the derivative amenable to negative ion mode ESI, where it readily forms a stable [M-H]⁻ ion.

Predicted Fragmentation Pathway

The fragmentation of the [M-H]⁻ ion of this compound is expected to proceed through several characteristic pathways. The primary fragmentation events involve the dinitrophenyl moiety and the serine backbone. A proposed fragmentation scheme is illustrated below. The precursor ion, with a theoretical m/z of 270.0368, undergoes collision-induced dissociation (CID) to produce several key product ions.

A significant fragmentation pathway involves the loss of the carboxyl group as CO₂ (44 Da), a common fragmentation for deprotonated amino acids. Another characteristic fragmentation is the cleavage of the C-C bond between the alpha-carbon and the hydroxymethyl side chain. Additionally, fragmentation within the dinitrophenyl ring can lead to characteristic neutral losses of NO₂ (46 Da) or NO (30 Da).

Fragmentation_Pathway precursor [M-H]⁻ m/z 270.04 frag1 [M-H-CO₂]⁻ m/z 226.04 precursor->frag1 - CO₂ frag2 [M-H-H₂O]⁻ m/z 252.03 precursor->frag2 - H₂O frag3 [DNP-NH-CH]⁻ m/z 196.02 precursor->frag3 - CH₂OH - CO₂ frag4 [DNP]⁻ m/z 167.00 frag1->frag4 - C₂H₃O

Figure 1: Proposed fragmentation pathway of [M-H]⁻ of this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the derivatization of L-serine and its subsequent analysis by LC-MS/MS. These protocols are based on established methods for the analysis of derivatized amino acids and can be adapted to specific experimental needs.

Protocol 1: Derivatization of L-Serine with 2,4-Dinitrofluorobenzene (DNFB)

Materials:

  • L-Serine standard solution (e.g., 1 mM in 0.1 M HCl)

  • 2,4-Dinitrofluorobenzene (DNFB) solution (e.g., 1% w/v in acetone)

  • Sodium bicarbonate buffer (e.g., 0.2 M, pH 9.0)

  • Hydrochloric acid (HCl), 1 M

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

Procedure:

  • To 100 µL of the L-serine standard or sample solution in a microcentrifuge tube, add 200 µL of 0.2 M sodium bicarbonate buffer.

  • Add 200 µL of 1% DNFB solution in acetone (B3395972).

  • Vortex the mixture and incubate at 60°C for 1 hour in a water bath or heating block.

  • After incubation, cool the reaction mixture to room temperature.

  • Neutralize the reaction by adding 100 µL of 1 M HCl.

  • Evaporate the acetone under a gentle stream of nitrogen.

  • Dilute the sample with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to the desired concentration for LC-MS/MS analysis.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Protocol 2: LC-MS/MS Analysis of this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

Application Notes and Protocols for the TLC Visualization of DNP-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of amino acids is a cornerstone of biochemical and pharmaceutical research. One of the classical and most reliable methods for the N-terminal analysis of peptides and proteins involves the derivatization of amino acids with 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent. This reaction yields stable, yellow-colored 2,4-dinitrophenyl (DNP) amino acid derivatives.[1][2][3] Thin-layer chromatography (TLC) serves as a simple, rapid, and cost-effective technique for the separation and visualization of these DNP-amino acids.[4] This application note provides detailed protocols for the preparation of DNP-amino acids and their subsequent visualization by TLC, along with reference Rf values for their identification.

Principle

The primary amino group of an amino acid undergoes a nucleophilic aromatic substitution reaction with DNFB under mildly alkaline conditions. The resulting DNP-amino acid is a colored compound, facilitating its detection. Separation by TLC is based on the principle of differential partitioning of the DNP-amino acids between a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent system).[5] The polarity of the DNP-amino acid, governed by the properties of its side chain, determines its affinity for the stationary and mobile phases, thus influencing its migration rate and Rf value.

Experimental Protocols

Protocol 1: Preparation of DNP-Amino Acids

This protocol details the synthesis of DNP-amino acids from free amino acids and DNFB.

Materials:

  • Amino acid standard solutions (e.g., 10 mg/mL in water or dilute HCl)

  • 2,4-Dinitrofluorobenzene (DNFB, Sanger's reagent) solution (e.g., 5% w/v in ethanol)

  • Sodium bicarbonate (NaHCO₃) solution (e.g., 4% w/v in water)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Test tubes or small reaction vials

  • Water bath or heating block

  • Centrifuge

Procedure:

  • Reaction Setup: In a test tube, mix 1 mL of the amino acid solution with 2 mL of the sodium bicarbonate solution.

  • Derivatization: Add 4 mL of the DNFB solution to the mixture.

  • Incubation: Incubate the reaction mixture in a water bath at 40°C for 1 hour. The solution should turn yellow, indicating the formation of the DNP-derivative.

  • Acidification: After incubation, cool the reaction mixture to room temperature and acidify by adding dilute HCl dropwise until the pH is approximately 1-2. This step protonates any unreacted amino groups and the carboxyl group.

  • Extraction: Extract the DNP-amino acid from the aqueous solution using diethyl ether. Add 5 mL of diethyl ether, vortex thoroughly, and allow the layers to separate. The yellow DNP-amino acid will partition into the upper ether layer.

  • Washing: Carefully remove the aqueous (lower) layer. Wash the ether layer with 5 mL of water to remove any remaining water-soluble impurities.

  • Drying: Transfer the ether layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen or in a fume hood.

  • Reconstitution: Dissolve the dried DNP-amino acid residue in a small, known volume of a suitable solvent (e.g., acetone (B3395972) or ethyl acetate) for TLC analysis.

Protocol 2: TLC Visualization of DNP-Amino Acids

This protocol describes the separation and visualization of the prepared DNP-amino acids.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • Prepared DNP-amino acid samples and standards

  • TLC developing chamber

  • Solvent systems (see Table 1 for examples)

  • Capillary tubes or micropipettes for spotting

  • Pencil and ruler

  • UV lamp (254 nm and 365 nm)

Procedure:

  • Plate Preparation: With a pencil, gently draw a starting line (origin) about 1.5 cm from the bottom of the TLC plate. Mark the positions for sample application along this line, ensuring they are adequately spaced.

  • Sample Application: Using a capillary tube or micropipette, carefully spot a small volume (1-2 µL) of the DNP-amino acid solution onto the marked positions at the origin. Allow the solvent to evaporate completely between applications to keep the spots small and concentrated.

  • Chamber Saturation: Pour the chosen solvent system into the TLC developing chamber to a depth of about 0.5-1 cm. Close the chamber and allow it to saturate with the solvent vapors for at least 15-20 minutes. This ensures a uniform development of the chromatogram.

  • Chromatogram Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring that the origin line is above the solvent level. Close the chamber and allow the solvent to ascend the plate by capillary action.

  • Solvent Front Marking: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.

  • Drying: Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • Visible Light: The DNP-amino acid spots are typically visible as distinct yellow spots on the white silica gel background.[6]

    • UV Light: For enhanced visualization, observe the plate under a UV lamp. DNP-amino acids will appear as dark spots on a fluorescent background when viewed under short-wave UV light (254 nm) on plates containing a fluorescent indicator.[6]

  • Rf Value Calculation: Measure the distance traveled by the center of each spot from the origin and the distance traveled by the solvent front from the origin. Calculate the Retention factor (Rf) value for each spot using the following formula:

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation

The identification of DNP-amino acids is achieved by comparing their Rf values with those of known standards run on the same plate under identical conditions. The following table summarizes the approximate Rf values of various DNP-amino acids in different solvent systems on silica gel plates.

Table 1: Rf Values of DNP-Amino Acids in Various Solvent Systems

DNP-Amino AcidSolvent System A (Chloroform:Methanol:Acetic Acid, 95:5:1)Solvent System B (Benzene:Pyridine:Acetic Acid, 80:20:2)Solvent System C (n-Butanol:Acetic Acid:Water, 4:1:5, upper phase)
DNP-Alanine0.580.650.55
DNP-Arginine0.050.100.20
DNP-Aspartic Acid0.250.350.30
DNP-Glutamic Acid0.300.400.38
DNP-Glycine0.450.500.42
DNP-Isoleucine0.750.800.75
DNP-Leucine0.760.810.76
DNP-Lysine (di-DNP)0.150.250.45
DNP-Methionine0.650.700.68
DNP-Phenylalanine0.720.780.72
DNP-Proline0.600.680.60
DNP-Serine0.350.450.35
DNP-Threonine0.400.500.40
DNP-Tryptophan0.680.750.65
DNP-Tyrosine (O-DNP)0.500.600.50
DNP-Valine0.700.750.70

Note: Rf values are approximate and can vary depending on the specific experimental conditions such as temperature, humidity, and the quality of the TLC plate and solvents.

Visualizations

DNP_Amino_Acid_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Amino Acid Amino Acid DNP-Amino Acid DNP-Amino Acid Amino Acid->DNP-Amino Acid Nucleophilic Aromatic Substitution DNFB 2,4-Dinitrofluorobenzene (DNFB) DNFB->DNP-Amino Acid Alkaline pH\n(NaHCO3) Alkaline pH (NaHCO3) 40°C 40°C HF Hydrogen Fluoride (HF)

Caption: Chemical reaction for the synthesis of DNP-amino acids.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis A Prepare TLC Plate (Draw Origin) B Spot DNP-Amino Acid Sample on Origin A->B D Place Plate in Chamber & Allow Development B->D C Saturate Developing Chamber with Solvent C->D E Mark Solvent Front & Dry Plate D->E F Visualize Spots (Visible Light / UV Lamp) E->F G Calculate Rf Values F->G

Caption: Experimental workflow for the TLC analysis of DNP-amino acids.

References

Application Notes and Protocols for the Derivatization of Serine with Sanger's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of amino acids with 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), commonly known as Sanger's reagent, is a classic and robust method for the identification and quantification of N-terminal amino acids in peptides and proteins.[1][2] This technique, pioneered by Frederick Sanger in his Nobel Prize-winning work on the structure of insulin, remains a valuable tool in protein chemistry and analysis.[2] The reaction involves the nucleophilic aromatic substitution of the fluorine atom of DNFB by the non-protonated amino group of an amino acid under mildly alkaline conditions.[2] This forms a stable 2,4-dinitrophenyl (DNP) derivative, which is characteristically yellow and can be readily detected and quantified by spectrophotometry or chromatography.[1]

This application note provides a detailed protocol for the derivatization of the amino acid serine with Sanger's reagent and the subsequent analysis of the DNP-serine product by High-Performance Liquid Chromatography (HPLC).

Chemical Reaction

The primary amino group of serine acts as a nucleophile, attacking the electron-deficient C1 position of Sanger's reagent. The fluoride (B91410) ion is subsequently eliminated, resulting in the formation of N-(2,4-dinitrophenyl)-L-serine. This reaction is typically carried out in a slightly basic solution (pH 8-9) to ensure the amino group is sufficiently deprotonated and thus nucleophilic.[2]

Caption: Derivatization of Serine with Sanger's Reagent.

Experimental Protocols

Materials and Reagents
  • L-Serine (or sample containing serine)

  • Sanger's Reagent (1-fluoro-2,4-dinitrobenzene, DNFB)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol, absolute

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated and 2 M

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Standard of this compound (for HPLC calibration)

Derivatization Protocol for Free Serine
  • Sample Preparation: Prepare a standard solution of L-serine (e.g., 1 mg/mL) in deionized water.

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • 100 µL of the serine solution.

    • 200 µL of 1% (w/v) sodium bicarbonate solution (to achieve a pH of approximately 8.5).

    • 400 µL of a 1% (v/v) solution of Sanger's reagent in absolute ethanol.

  • Incubation: Vortex the mixture gently and incubate at 40°C for 1-2 hours in the dark. The DNP group is light-sensitive. The solution will develop a yellow color, indicating the formation of the DNP-derivative.

  • Reaction Quenching and Extraction:

    • After incubation, cool the reaction mixture to room temperature.

    • Acidify the solution with 2 M HCl to a pH of approximately 1-2 to protonate any unreacted amines and the carboxylic acid group of the DNP-serine.

    • Extract the DNP-serine by adding 1 mL of diethyl ether and vortexing vigorously. DNP-serine is soluble in ether.[1]

    • Centrifuge the mixture to separate the phases.

    • Carefully transfer the upper ether layer to a clean tube.

    • Repeat the extraction of the aqueous layer with another 1 mL of diethyl ether and combine the ether extracts.

  • Drying and Reconstitution:

    • Evaporate the combined ether extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a known volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis (e.g., 80:20 water:acetonitrile with 0.1% TFA).

HPLC Analysis of DNP-Serine
  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% (v/v) Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) Trifluoroacetic acid (TFA).

  • Gradient Elution: A linear gradient can be optimized, for example:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 360 nm.

  • Injection Volume: 20 µL.

Data Presentation

Quantitative analysis can be performed by creating a calibration curve with standard solutions of DNP-serine of known concentrations.

ParameterValueReference/Note
Analyte This compound
HPLC Column C18 (4.6 x 250 mm, 5 µm)Typical for reversed-phase
Detection Wavelength 360 nmMaximum absorbance for DNP-derivatives
Expected Retention Time Variable, dependent on exact conditionsTypically in the range of 10-20 minutes with the suggested gradient
Quantification Range Dependent on detector sensitivityTypically in the low µg/mL to ng/mL range
Reaction Yield > 90%Under optimal conditions

Experimental Workflow

The overall experimental workflow for the derivatization and analysis of serine is depicted in the following diagram.

start Start: Serine Sample reagent_prep Prepare Reagents (Serine solution, NaHCO3, DNFB in Ethanol) start->reagent_prep derivatization Derivatization Reaction (40°C, 1-2 hours, dark) reagent_prep->derivatization acidification Acidification (2 M HCl to pH 1-2) derivatization->acidification extraction Liquid-Liquid Extraction (Diethyl Ether) acidification->extraction evaporation Evaporation of Solvent (Nitrogen stream) extraction->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution hplc HPLC Analysis (C18 column, UV at 360 nm) reconstitution->hplc data Data Analysis (Quantification) hplc->data end End: Report Results data->end

Caption: Workflow for Serine Derivatization and Analysis.

Discussion and Conclusion

The derivatization of serine with Sanger's reagent is a reliable and well-established method for its quantification. The resulting DNP-serine is stable and exhibits strong UV absorbance, allowing for sensitive detection by HPLC. The protocol provided herein can be adapted for the analysis of serine in various sample matrices. For complex biological samples, appropriate sample clean-up and extraction procedures should be implemented prior to derivatization to minimize interference. It is also important to note that Sanger's reagent will react with any primary or secondary amine, including the ε-amino group of lysine, so chromatographic separation is crucial for specific quantification of DNP-serine. The stability of the DNP-amino acid bond to acid hydrolysis also makes this method suitable for determining the N-terminal serine residue in peptides and proteins, which would involve an additional hydrolysis step after derivatization.

References

Quantitative Analysis of DNP-Amino Acids by High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amino acids is crucial in various scientific disciplines, including proteomics, clinical diagnostics, and food science. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, often requiring derivatization of amino acids to enhance their detection by UV-Visible or fluorescence detectors. Derivatization with 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent, yields stable 2,4-dinitrophenyl (DNP) amino acid derivatives that strongly absorb UV radiation, allowing for sensitive quantification.

This document provides a detailed application note and protocol for the quantitative analysis of DNP-amino acids by reversed-phase HPLC (RP-HPLC). The methodology described herein is applicable for the routine analysis of amino acid composition in protein hydrolysates and other biological samples.

Principle

The primary amino group of an amino acid undergoes a nucleophilic aromatic substitution reaction with 2,4-dinitrofluorobenzene (DNFB) under alkaline conditions. This reaction forms a stable N-DNP-amino acid derivative, which possesses a strong chromophore. The resulting DNP-amino acids are then separated by RP-HPLC on a C18 column with a gradient elution system, typically using a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724). Detection is performed using a UV detector at a wavelength where the DNP moiety exhibits maximum absorbance, generally around 360 nm. Quantification is achieved by comparing the peak areas of the DNP-amino acids in the sample to those of known standards.

Data Presentation

The following tables summarize the quantitative data for the analysis of DNP-amino acids by HPLC. The data is compiled from a validated method for the simultaneous determination of 19 amino acids.

Table 1: HPLC Retention Times and Linearity of DNP-Amino Acids

Amino AcidAbbreviationRetention Time (min)Linear Range (µg/mL)Correlation Coefficient (R²)
Aspartic AcidAsp9.80.76 - 76.320.9992
Glutamic AcidGlu10.50.86 - 86.440.9994
AsparagineAsn12.10.78 - 77.520.9989
SerineSer13.50.62 - 61.800.9996
GlutamineGln14.20.86 - 85.920.9991
GlycineGly15.80.44 - 44.160.9998
ThreonineThr17.20.70 - 70.080.9995
ArginineArg18.91.02 - 102.400.9985
AlanineAla20.50.52 - 52.320.9997
GABAGABA22.10.61 - 60.600.9993
ProlinePro23.80.68 - 67.680.9990
ValineVal26.30.69 - 68.880.9996
MethionineMet27.90.88 - 87.840.9992
TryptophanTrp29.51.20 - 120.000.9987
IsoleucineIle31.20.77 - 77.280.9994
PhenylalaninePhe32.80.97 - 97.200.9991
LeucineLeu34.50.77 - 77.280.9995
OrnithineOrn36.10.77 - 77.280.9988
LysineLys37.80.86 - 86.160.9993

Table 2: Method Validation Parameters

ParameterValueReference
Limit of Detection (LOD) 2.68–62.44 pmol/L
Limit of Quantification (LOQ) 2.93 to 208.13 pmol/L
Precision (RSD)
- Repeatability (Intra-day)0.30% − 5.31%
- Intermediate Precision (Inter-day)1.96% − 8.04%
Accuracy (Recovery) 86.53% to 121.46%

Experimental Protocols

Reagents and Materials
  • Amino Acid Standards

  • 2,4-Dinitrofluorobenzene (DNFB)

  • Sodium Bicarbonate (NaHCO₃)

  • Hydrochloric Acid (HCl)

  • Acetonitrile (HPLC Grade)

  • Methanol (B129727) (HPLC Grade)

  • Water (HPLC Grade)

  • Trifluoroacetic Acid (TFA)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve each amino acid standard in 0.1 M HCl to prepare individual stock solutions.

  • Working Standard Mixture: Prepare a mixed working standard solution by diluting the stock solutions with 0.1 M HCl to achieve the desired concentrations for calibration.

Sample Preparation and Derivatization
  • Hydrolysis (for protein/peptide samples): Perform acid hydrolysis of the protein or peptide sample using 6 M HCl at 110°C for 24 hours under vacuum. After hydrolysis, evaporate the acid under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried amino acid standards or hydrolyzed sample in 100 µL of 0.5 M NaHCO₃.

    • Add 400 µL of a 1% (w/v) solution of DNFB in acetone.

    • Incubate the mixture at 40°C for 90 minutes in a water bath or thermomixer.

    • After incubation, cool the mixture to room temperature and acidify to pH 4 with 2 M HCl.

    • Dilute the derivatized sample with methanol prior to HPLC injection.

HPLC Analysis
  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: Reversed-phase C18 column (e.g., ODS-Hypersil, 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.11% Trifluoroacetic Acid (TFA) in water (v/v).

  • Mobile Phase B: 0.11% Trifluoroacetic Acid (TFA) in acetonitrile (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 360 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 20% B (isocratic)

    • 2-48 min: Linear gradient from 20% to 38% B

    • 48-52 min: Wash with 95% B

    • 52-60 min: Re-equilibration at 20% B

Data Analysis and Quantification

Identify the DNP-amino acid peaks in the chromatogram based on the retention times of the standard mixture. Construct a calibration curve for each amino acid by plotting the peak area against the concentration of the standards. Determine the concentration of each amino acid in the sample by interpolating its peak area on the corresponding calibration curve.

Mandatory Visualizations

Signaling Pathway Diagram

Note: DNP derivatization and HPLC analysis do not involve a biological signaling pathway. The following diagram illustrates the chemical reaction.

Amino Acid Amino Acid DNP-Amino Acid DNP-Amino Acid Amino Acid->DNP-Amino Acid + DNFB (Alkaline pH) DNFB DNFB HF HF DNP-Amino Acid->HF Byproduct

Caption: DNP-Amino Acid Derivatization Reaction.

Experimental Workflow Diagram

Application Notes and Protocols for N-Terminal Analysis Using DNFB (Sanger's Reagent)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of the N-terminal amino acid of a protein or peptide is a fundamental technique in protein chemistry and a critical step in protein sequencing and characterization. The method developed by Frederick Sanger, utilizing 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), commonly known as Sanger's reagent, was a pioneering achievement in molecular biology that enabled the first sequencing of a protein, insulin.[1][2][3] This method relies on the reaction of DNFB with the free α-amino group of the N-terminal amino acid, creating a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative.[2][4] Subsequent acid hydrolysis cleaves all the peptide bonds, leaving the DNP-tagged N-terminal amino acid, which can then be identified by chromatographic methods.[2][5] This application note provides a detailed protocol for the N-terminal analysis of peptides and proteins using DNFB.

Principle of the Method

The core principle of Sanger's method for N-terminal analysis involves three main stages:

  • Derivatization: The polypeptide is reacted with DNFB under mildly alkaline conditions (pH ~8-9).[2] At this pH, the N-terminal α-amino group is deprotonated and acts as a nucleophile, attacking the electron-deficient benzene (B151609) ring of DNFB and displacing the fluorine atom to form a stable DNP-peptide.[2][6] Other free amino groups, such as the ε-amino group of lysine, will also react, but only the α-amino group of the N-terminus will yield the desired DNP-amino acid upon hydrolysis.[2]

  • Hydrolysis: The resulting DNP-polypeptide is subjected to complete acid hydrolysis, typically using 6 M HCl at an elevated temperature for several hours.[2] This process cleaves all the peptide bonds, releasing the individual amino acids. The bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis.[2][4]

  • Identification: The DNP-amino acid is extracted from the hydrolysate and identified, typically by chromatographic techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), by comparing its migration or retention time to that of known DNP-amino acid standards.[1][5][7]

Experimental Workflow

experimental_workflow cluster_0 Step 1: Derivatization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Extraction & Identification A Polypeptide Sample B Add DNFB (Sanger's Reagent) & Sodium Bicarbonate (pH 8-9) A->B C Incubate (Formation of DNP-Polypeptide) B->C D Add 6 M HCl C->D E Heat (e.g., 110°C, 12-24h) (Cleavage of Peptide Bonds) D->E F Extract DNP-Amino Acid (e.g., with Ether) E->F G Chromatography (TLC or HPLC) F->G H Identify N-Terminal Amino Acid (Compare to Standards) G->H reaction_mechanism cluster_reaction DNFB Reaction with N-Terminal Amino Acid cluster_hydrolysis Acid Hydrolysis reagents Polypeptide (H₂N-CHR₁-CO-NH-CHR₂-...) + DNFB (1-Fluoro-2,4-dinitrobenzene) conditions Mildly Alkaline (pH 8-9) reagents->conditions product DNP-Polypeptide (O₂N)₂-C₆H₃-NH-CHR₁-CO-NH-CHR₂-... conditions->product dnp_peptide DNP-Polypeptide product->dnp_peptide Proceeds to Hydrolysis hydrolysis_conditions 6 M HCl, Heat dnp_peptide->hydrolysis_conditions hydrolysis_products DNP-Amino Acid + Free Amino Acids hydrolysis_conditions->hydrolysis_products

References

Application Notes and Protocols for Polyamide Layer Chromatography of DNP-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the separation and identification of 2,4-dinitrophenyl (DNP) derivatives of amino acids using two-dimensional polyamide layer chromatography. This technique is a powerful tool for amino acid analysis, particularly in protein sequencing and characterization.

Introduction

Polyamide layer chromatography is a robust and efficient technique for the separation of DNP-amino acids. The polyamide stationary phase offers unique selectivity based on the ability of analytes to form hydrogen bonds with the amide groups of the polymer. Two-dimensional thin-layer chromatography (TLC) further enhances the separation by utilizing two different solvent systems applied in perpendicular directions, allowing for the resolution of complex mixtures of DNP-amino acids that may not be separated in a single dimension. DNP-amino acids are yellow-colored compounds, which allows for their direct visualization on the chromatogram, simplifying their detection.

Experimental Protocols

Materials and Reagents
  • Polyamide TLC plates: Commercially available polyamide sheets or plates (e.g., from Fujifilm Wako Chemicals or similar suppliers).

  • DNP-amino acid standards: Individual or a mixture of DNP-amino acid standards.

  • Solvents (analytical grade):

    • Solvent System I (First Dimension): Water : Pyridine : Formic acid (93:3.5:3.5, v/v/v)

    • Solvent System II (Second Dimension): Benzene : Acetic acid (4.5:1, v/v)

    • Acetone (B3395972) or ethanol (B145695) for sample preparation.

  • Chromatography developing tanks.

  • Capillary tubes or micropipettes for sample application.

  • A drying oven or a hairdryer.

  • UV lamp (optional, for enhanced visualization).

  • Camera for documentation.

Preparation of DNP-Amino Acid Samples and Standards
  • Standard Solutions: Prepare individual standard solutions of DNP-amino acids at a concentration of approximately 1 mg/mL in acetone or a 1:1 mixture of acetone and ethanol. A mixed standard solution containing all expected DNP-amino acids can also be prepared.

  • Sample Preparation: The preparation of DNP-amino acids from protein or peptide hydrolysates involves derivatization with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB, Sanger's reagent). Detailed protocols for this derivatization are widely available in protein chemistry literature. The resulting DNP-amino acids should be extracted and dissolved in a suitable solvent like acetone for application to the TLC plate.

Chromatographic Procedure
  • Plate Preparation: Handle the polyamide TLC plate carefully, touching only the edges to avoid contamination. Using a soft pencil, lightly draw an origin line approximately 1.5 cm from the bottom edge of the plate. Mark the point of sample application on this line, about 1.5 cm from the side edge.

  • Sample Application: Using a capillary tube or micropipette, apply 1-2 µL of the DNP-amino acid sample or standard solution to the marked origin. Apply the sample in small portions, allowing the solvent to evaporate completely between applications to keep the spot size as small and concentrated as possible. A hairdryer set to a cool or low-heat setting can be used to speed up the drying process.

  • First Dimension Development:

    • Pour Solvent System I into a chromatography tank to a depth of about 0.5-1 cm. To ensure a saturated atmosphere, line the inside of the tank with filter paper soaked in the solvent. Close the tank and allow it to equilibrate for at least 30 minutes.

    • Place the spotted TLC plate into the tank with the edge containing the sample spot immersed in the solvent. Ensure that the origin line is above the solvent level.

    • Allow the solvent to ascend the plate by capillary action. When the solvent front is about 1 cm from the top edge of the plate, remove the plate from the tank.

    • Mark the position of the solvent front with a pencil and dry the plate completely. A hairdryer can facilitate this process. Complete drying is crucial before the second dimension development.

  • Second Dimension Development:

    • Rotate the plate 90 degrees counter-clockwise so that the line of separated spots from the first dimension is now at the bottom.

    • Prepare a second chromatography tank with Solvent System II, ensuring it is saturated as described for the first dimension.

    • Place the dried plate into the second tank.

    • Allow the solvent to ascend the plate until the solvent front is about 1 cm from the top edge.

    • Remove the plate from the tank, mark the solvent front, and dry the plate thoroughly.

Visualization and Documentation
  • Direct Visualization: DNP-amino acids are visible as distinct yellow spots on the polyamide plate.

  • UV Visualization (Optional): For enhanced sensitivity, the plate can be viewed under a UV lamp (254 nm or 365 nm). DNP-amino acids will appear as dark spots against the fluorescent background of plates containing a fluorescent indicator.

  • Documentation: The final chromatogram should be photographed or scanned for a permanent record. The positions of the spots should be circled with a pencil immediately after visualization.

Data Analysis
  • Calculation of Rf Values: The retention factor (Rf) for each spot is calculated for both dimensions.

    • Rf (1st dimension) = (Distance from the origin to the center of the spot in the 1st dimension) / (Distance from the origin to the solvent front in the 1st dimension)

    • Rf (2nd dimension) = (Distance from the origin line of the 2nd dimension to the center of the spot) / (Distance from the origin line of the 2nd dimension to the solvent front in the 2nd dimension)

  • Identification: The DNP-amino acids in the sample are identified by comparing their Rf values and positions on the two-dimensional chromatogram with those of the known standards run under the same conditions.

Data Presentation

The following table presents representative Rf values for some DNP-amino acids. Note that these values can vary slightly depending on the specific experimental conditions such as temperature, humidity, and the exact composition of the solvent systems. It is always recommended to run standards alongside the unknown samples for accurate identification.

DNP-Amino AcidRf Value (Solvent System A)Rf Value (Solvent System B)
DNP-Alanine0.440.58
DNP-Arginine0.150.10
DNP-Aspartic Acid0.220.18
DNP-Glutamic Acid0.300.25
DNP-Glycine0.230.35
DNP-Isoleucine0.750.82
DNP-Leucine0.780.85
DNP-Lysine (di-DNP)0.650.70
DNP-Methionine0.680.75
DNP-Phenylalanine0.860.88
DNP-Proline0.550.65
DNP-Serine0.350.42
DNP-Threonine0.400.48
DNP-Tryptophan0.820.84
DNP-Tyrosine (O-DNP)0.720.78
DNP-Valine0.600.72

Solvent System A and B are representative systems and should be optimized. The provided values are illustrative and compiled from typical TLC data for DNP-amino acids.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dev1 First Dimension cluster_dev2 Second Dimension cluster_analysis Analysis plate_prep Plate Preparation (Mark Origin) spotting Sample Spotting on Origin plate_prep->spotting sample_prep Sample/Standard Preparation sample_prep->spotting dev1 Develop Plate spotting->dev1 tank1 Equilibrate Tank 1 (Solvent System I) tank1->dev1 dry1 Dry Plate dev1->dry1 rotate Rotate Plate 90° dry1->rotate tank2 Equilibrate Tank 2 (Solvent System II) dev2 Develop Plate tank2->dev2 rotate->dev2 dry2 Dry Plate dev2->dry2 visualize Visualize Spots (Visible/UV Light) dry2->visualize document Document (Photograph/Scan) visualize->document calculate Calculate Rf Values & Identify document->calculate

Caption: Workflow for 2D Polyamide Layer Chromatography of DNP-Amino Acids.

logical_relationship cluster_principle Principle of Separation cluster_interaction Governing Interactions cluster_outcome Separation Outcome stationary Stationary Phase (Polyamide) h_bond Hydrogen Bonding (Analyte-Stationary Phase) stationary->h_bond mobile Mobile Phase (Solvent System) solubility Solubility (Analyte-Mobile Phase) mobile->solubility analyte Analyte (DNP-Amino Acid) analyte->h_bond analyte->solubility low_rf Low Rf Value (More Polar / Less Soluble) h_bond->low_rf high_rf High Rf Value (Less Polar / More Soluble) solubility->high_rf

Caption: Factors influencing the separation of DNP-amino acids.

Application Notes and Protocols: N-(2,4-Dinitrophenyl)-L-serine as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,4-Dinitrophenyl)-L-serine (DNP-L-serine) is a chemically modified derivative of the amino acid L-serine. This modification, which involves the addition of a 2,4-dinitrophenyl group to the amino group of L-serine, imparts a strong chromophore to the molecule. This characteristic makes DNP-L-serine highly suitable for quantitative analysis using UV-Visible spectrophotometry, particularly in the context of High-Performance Liquid Chromatography (HPLC). These application notes provide detailed protocols for the use of this compound as an analytical standard for the quantification of L-serine in various samples following derivatization with 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the accurate preparation of standard solutions and for understanding the behavior of the compound in analytical systems.

PropertyValueReference
Molecular Formula C₉H₉N₃O₇
Molecular Weight 271.18 g/mol
Appearance White to yellow crystalline powder
Purity (typical) ≥98.0% (HPLC)
Melting Point 177 °C
Storage Temperature -20°C

Experimental Protocols

The use of this compound as an analytical standard involves two key stages: the derivatization of the sample containing L-serine and the subsequent quantification by HPLC using a standard curve prepared from a certified DNP-L-serine standard.

Protocol 1: Derivatization of L-Serine in Samples with DNFB

This protocol describes the derivatization of L-serine in a sample to its DNP derivative, which can then be quantified by HPLC.

Materials:

  • Sample containing L-serine

  • 1-fluoro-2,4-dinitrobenzene (DNFB) solution (e.g., 1% w/v in acetone (B3395972) or ethanol)

  • Sodium bicarbonate buffer (e.g., 0.5 M, pH 9.0)

  • Hydrochloric acid (HCl), e.g., 1 M

  • Acetonitrile (B52724), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Heating block or water bath at 60°C

  • Vortex mixer

  • pH meter

Procedure:

  • Sample Preparation: Prepare the sample to be analyzed in a suitable aqueous buffer. If the sample is a protein hydrolysate, ensure that the hydrolysis process is complete and the pH is adjusted to be neutral or slightly alkaline.

  • Aliquot Sample: In a microcentrifuge tube, place an aliquot of the sample containing L-serine.

  • Add Buffer: Add an equal volume of 0.5 M sodium bicarbonate buffer (pH 9.0) to the sample.

  • Add DNFB Reagent: Add an excess of the DNFB solution to the sample mixture. The final concentration of the organic solvent from the DNFB solution should be managed to avoid precipitation of the sample components.

  • Reaction Incubation: Vortex the mixture thoroughly and incubate at 60°C for 60 minutes in the dark. The derivatization reaction of DNFB with primary amines is facilitated by heat and alkaline conditions.

  • Quench Reaction: After incubation, cool the reaction mixture to room temperature. Acidify the mixture to approximately pH 4 with 1 M HCl to stop the reaction.

  • Sample Clarification: Centrifuge the sample to pellet any precipitate.

  • Dilution: Dilute the supernatant with the initial mobile phase of the HPLC method to an appropriate concentration for analysis.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection into the HPLC system.

Protocol 2: Preparation of this compound Standard Curve

This protocol outlines the preparation of a standard curve using a certified this compound analytical standard.

Materials:

  • This compound analytical standard (≥98.0% purity)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks

  • Pipettes

Procedure:

  • Stock Standard Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound standard.

    • Dissolve the standard in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water.

    • Sonicate briefly if necessary to ensure complete dissolution.

    • Store the stock solution at -20°C in a light-protected container. The stability of DNP-amino acid derivatives can be maintained for extended periods under these conditions.

  • Working Standard Solutions Preparation:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase of the HPLC method.

    • A typical concentration range for a standard curve could be from 1 µg/mL to 100 µg/mL. The exact range should be determined based on the expected concentration of L-serine in the samples and the sensitivity of the HPLC system.

  • Standard Curve Generation:

    • Inject each working standard solution into the HPLC system in triplicate.

    • Record the peak area of the DNP-L-serine peak for each injection.

    • Plot a graph of the average peak area versus the concentration of the standard.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.

Protocol 3: HPLC Analysis

This protocol provides a representative reversed-phase HPLC method for the analysis of DNP-L-serine.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-60% B

    • 25-30 min: 60-10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 360 nm

  • Injection Volume: 20 µL

Data Presentation

Quantitative data related to the performance of HPLC methods for amino acid analysis after derivatization is summarized in Table 2. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterTypical ValueReference
Linearity Range 1 - 500 µmol/L
Correlation Coefficient (R²) > 0.99
Limit of Detection (LOD) 0.011-5.272 µg/mL
Limit of Quantification (LOQ) 1 µmol/L
Precision (RSD%) < 5%
Accuracy (Recovery %) 93.3 - 109.4%

Visualizations

Experimental Workflow

The overall experimental workflow for the quantification of L-serine using this compound as an analytical standard is depicted in the following diagram.

Troubleshooting & Optimization

solubility of N-(2,4-Dinitrophenyl)-L-serine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2,4-Dinitrophenyl)-L-serine. The information is designed to address specific issues that may be encountered during experimental procedures involving this compound.

Troubleshooting Guide

This guide addresses common problems encountered when dissolving and working with this compound.

Problem Possible Cause Suggested Solution
Compound will not dissolve in a non-polar organic solvent. The this compound molecule has a polar serine backbone with a free carboxylic acid and a secondary amine, in addition to the hydroxyl group, making it poorly soluble in non-polar solvents.Start with polar aprotic solvents such as DMSO or DMF. For less polar solvents, a solvent mixture or the use of a co-solvent may be necessary.
Precipitation occurs when an aqueous solution is added to an organic stock solution. The compound is likely less soluble in the final solvent mixture. The change in polarity upon adding an aqueous solution can cause the compound to crash out of solution.Decrease the concentration of the stock solution. Add the aqueous solution slowly while vortexing. Consider using a co-solvent that is miscible with both the organic solvent and water to improve solubility.
The solution color is unexpected or changes over time. This compound is typically a yellow to green powder. Color changes in solution could indicate degradation of the compound, possibly due to pH changes or exposure to light. The dinitrophenyl group is a known chromophore.Prepare fresh solutions before use. Protect solutions from light by using amber vials or covering the container with aluminum foil. Ensure the pH of the solution is controlled, especially if working with aqueous buffers.
Inconsistent results in biological assays. This could be due to incomplete dissolution, precipitation of the compound in the assay medium, or degradation.Visually inspect the solution for any precipitate before use. It is recommended to filter the solution through a 0.22 µm filter. Perform a solubility test in the final assay buffer at the desired concentration.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

Q2: How can I determine the solubility of this compound in a specific solvent?

A2: A general protocol for determining solubility involves preparing a saturated solution and then quantifying the concentration of the dissolved compound. A detailed experimental workflow is provided in the "Experimental Protocols" section below.

Q3: My this compound seems to be insoluble in water. What should I do?

A3: The solubility of amino acid derivatives in water is highly dependent on the pH of the solution. This compound has a free carboxylic acid group and is expected to be more soluble in aqueous solutions at a pH above its isoelectric point (pI), where the carboxylic acid is deprotonated. Try dissolving the compound in a slightly basic buffer (e.g., phosphate (B84403) buffer, pH 7.4).

Q4: Is this compound stable in solution?

A4: The stability of the compound in solution can be influenced by factors such as the solvent, pH, temperature, and exposure to light. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, we advise storing aliquots at -20°C or -80°C and protecting them from light. A stability study in your specific solvent and storage conditions is recommended for long-term projects.

Quantitative Data

Specific quantitative solubility data for this compound in various organic solvents is not extensively reported in publicly available literature. Researchers are encouraged to determine the solubility in their specific solvent systems experimentally. The table below is provided as a template to record and compare experimentally determined solubility data.

Solvent Temperature (°C) Solubility (mg/mL) Molar Solubility (mol/L)
Dimethyl Sulfoxide (B87167) (DMSO)
N,N-Dimethylformamide (DMF)
Ethanol
Methanol
Acetone
Acetonitrile
User-defined solvent

Experimental Protocols

Protocol: Determination of Solubility by the Saturation Shake-Flask Method

This protocol outlines a general method to determine the solubility of this compound in a given solvent.

Materials:

  • This compound

  • Solvent of interest

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringes and 0.22 µm syringe filters

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a thermostatically controlled shaker and agitate at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials at a specific temperature to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry. A standard calibration curve should be prepared for accurate quantification.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Visualizations

experimental_workflow start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48h with shaking) add_excess->equilibrate separate Separate solid and liquid phases (Centrifugation or settling) equilibrate->separate filter Filter supernatant (0.22 µm filter) separate->filter quantify Quantify concentration of the filtrate (e.g., HPLC-UV, UV-Vis) filter->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Technical Support Center: Degradation of DNP-Amino Acids During Acid Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dinitrophenyl (DNP) amino acids, focusing on their degradation during acid hydrolysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a lower than expected yield of my DNP-amino acid after acid hydrolysis. What could be the cause?

A1: Lower than expected yields are a common issue and can be attributed to several factors:

  • Inherent Instability: The DNP-amino acid itself may be susceptible to degradation under the harsh conditions of acid hydrolysis (e.g., 6M HCl at 110°C). This is particularly true for DNP-derivatives of amino acids with sensitive side chains.

  • Reaction Conditions: Variations in temperature, hydrolysis time, or the concentration of the acid can significantly impact the extent of degradation.

  • Presence of Oxidizing Agents: Trace amounts of oxygen or metal ions in the hydrolysis mixture can accelerate the degradation of both the DNP group and the amino acid side chain.

  • Incomplete Derivatization: If the initial dinitrophenylation of the amino acid was incomplete, the subsequent hydrolysis will naturally result in a lower yield of the DNP-amino acid.

Troubleshooting Steps:

  • Review the Stability Data: Refer to the data table below to understand the expected stability of your specific DNP-amino acid under standard hydrolysis conditions.

  • Optimize Hydrolysis Time: For particularly labile DNP-amino acids, consider a shorter hydrolysis time or a time-course study to determine the optimal point for recovery.

  • Ensure Anaerobic Conditions: De-gas your hydrolysis mixture by bubbling with nitrogen or argon before sealing the reaction vessel to minimize oxidative degradation.

  • Use High-Purity Reagents: Utilize high-purity, metal-free HCl and water to reduce catalytic degradation.

  • Verify Derivatization Efficiency: Before hydrolysis, confirm the completeness of the initial DNP derivatization using a suitable analytical method like TLC or HPLC.

Q2: What are the common degradation products of DNP-amino acids during acid hydrolysis?

A2: During acid hydrolysis, the primary degradation pathways for DNP-amino acids involve the cleavage of the DNP group and the degradation of the amino acid itself. The main byproducts you may encounter are:

  • The Free Amino Acid: Cleavage of the N-DNP bond will release the original amino acid, which itself may be subject to further degradation.

  • 2,4-Dinitrophenol (B41442) (DNP): This yellow compound is a common byproduct resulting from the cleavage of the DNP group from the amino acid.

  • 2,4-Dinitroaniline: This can be formed, particularly if the starting material was a peptide with an N-terminal DNP-amino acid that underwent cleavage.

  • Side-Chain Degradation Products: The amino acid side chain can degrade. For example, serine and threonine can undergo dehydration.

Q3: I am observing unexpected peaks in my chromatogram after hydrolyzing my DNP-peptide. What could they be?

A3: Unexpected peaks can arise from several sources:

  • Degradation Byproducts: As mentioned in Q2, peaks corresponding to 2,4-dinitrophenol, 2,4-dinitroaniline, and degradation products of the amino acid side chains are common.

  • Incomplete Hydrolysis: If the peptide bonds are not fully cleaved, you will see peaks corresponding to smaller DNP-peptides.

  • Side Reactions: The dinitrophenyl group can sometimes react with other functional groups on the peptide, leading to unexpected derivatives.

  • Contaminants: Impurities in your sample or reagents can also appear as extra peaks.

Troubleshooting Steps:

  • Analyze Standards: Run standards of expected byproducts like 2,4-dinitrophenol and the free amino acid to help identify the unknown peaks.

  • Mass Spectrometry Analysis: If available, HPLC-MS or GC-MS can be invaluable for identifying the molecular weights of the unknown compounds and elucidating their structures.

  • Vary Hydrolysis Conditions: Altering the hydrolysis time or temperature can help to distinguish between products of incomplete hydrolysis and degradation products.

  • Blank Runs: Always run a blank (hydrolysis of reagents without the sample) to identify any peaks originating from the reagents or the system itself.

Quantitative Data on DNP-Amino Acid Degradation

DNP-Amino AcidEstimated Degradation (%)Notes
DNP-Alanine0 - 5%Generally stable.
DNP-Glycine0 - 5%Generally stable.
DNP-Valine0 - 5%Generally stable.
DNP-Leucine0 - 5%Generally stable.
DNP-Isoleucine0 - 5%Generally stable.
DNP-Proline5 - 10%Some degradation possible.
DNP-Phenylalanine0 - 5%Generally stable.
DNP-Tryptophan90 - 100%Highly susceptible to degradation.
DNP-Tyrosine5 - 15%Some degradation and halogenation can occur.
DNP-Aspartic Acid0 - 5%Generally stable.
DNP-Glutamic Acid0 - 5%Generally stable.
DNP-Serine10 - 30%Significant degradation due to side chain dehydration.
DNP-Threonine10 - 30%Significant degradation due to side chain dehydration.
DNP-Cysteine50 - 100%Highly susceptible to oxidation and degradation.
DNP-Methionine10 - 50%Can be oxidized to sulfoxide (B87167) and sulfone.
DNP-Arginine5 - 10%Some degradation can occur.
DNP-Histidine5 - 15%The imidazole (B134444) ring can be labile.
ε-DNP-Lysine5 - 20%The DNP-lysine linkage is known to be somewhat unstable.

Experimental Protocol: Acid Hydrolysis of DNP-Amino Acids for Degradation Analysis

This protocol outlines a standard procedure for the acid hydrolysis of a DNP-amino acid to assess its stability.

Materials:

  • DNP-amino acid sample

  • 6M HCl (high purity, metal-free)

  • Pyrex hydrolysis tubes (or similar borosilicate glass tubes)

  • Vacuum pump

  • Heating block or oven capable of maintaining 110°C ± 1°C

  • Nitrogen or Argon gas

  • Internal standard (optional, e.g., a stable DNP-amino acid not present in the sample)

  • Buffer for sample reconstitution (e.g., 0.1 M sodium citrate, pH 2.2)

  • HPLC or other analytical instrument for quantification

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the DNP-amino acid into a hydrolysis tube.

    • If using an internal standard, add a known amount to the tube.

  • Acid Addition:

    • Add a sufficient volume of 6M HCl to the tube to completely dissolve the sample. A common ratio is 100-200 µL of 6M HCl per 1-10 µg of sample.

  • Degassing:

    • Freeze the sample in the tube using a dry ice/acetone bath or liquid nitrogen.

    • Connect the tube to a vacuum line and evacuate for 5-10 minutes.

    • Thaw the sample. Repeat this freeze-thaw cycle three times to remove dissolved oxygen.

    • Alternatively, gently bubble nitrogen or argon gas through the solution for 5-10 minutes.

  • Sealing the Tube:

    • Carefully seal the hydrolysis tube under vacuum or a positive pressure of inert gas using a flame.

  • Hydrolysis:

    • Place the sealed tube in a heating block or oven pre-heated to 110°C.

    • Hydrolyze for the desired time (a standard time is 24 hours). For labile DNP-amino acids, shorter hydrolysis times (e.g., 4, 8, 12, 16 hours) should also be tested.

  • Sample Recovery:

    • After hydrolysis, allow the tube to cool to room temperature.

    • Carefully open the tube.

    • Transfer the hydrolysate to a clean vial.

    • Remove the HCl by evaporation under a stream of nitrogen or by using a vacuum centrifuge.

  • Reconstitution and Analysis:

    • Reconstitute the dried sample in a known volume of a suitable buffer.

    • Analyze the sample using HPLC or another appropriate method to quantify the remaining DNP-amino acid and any degradation products.

  • Calculation of Degradation:

    • Calculate the percentage of degradation by comparing the amount of the DNP-amino acid recovered after hydrolysis to the initial amount.

Visualizations

troubleshooting peak tailing in DNP-serine HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the HPLC analysis of DNP-serine.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a concern for DNP-serine analysis?

A1: Peak tailing in HPLC is characterized by an asymmetrical peak where the tail end is broader than the front. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. For DNP-serine analysis, peak tailing is problematic as it can lead to inaccurate peak integration, which affects quantitative precision, reduced resolution between closely eluting peaks, and decreased sensitivity.

Q2: What are the primary causes of peak tailing when analyzing DNP-serine?

A2: Peak tailing in the analysis of DNP-serine, a polar and ionizable compound, is often due to secondary interactions between the analyte and the stationary phase. Key causes include:

  • Silanol (B1196071) Interactions: The free amino and carboxylic acid groups of DNP-serine can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can cause the DNP-serine molecule to be in a mixed ionic state, leading to peak distortion.

  • Column Issues: Problems such as column overload (injecting too much sample), contamination, or physical degradation of the column bed can all contribute to peak tailing.

  • System and Method Issues: Extra-column volume (excessive tubing length), a mismatch between the sample solvent and the mobile phase, or an inappropriate buffer concentration can also cause peak shape issues.

Q3: How does the mobile phase pH affect the peak shape of DNP-serine?

A3: The mobile phase pH is a critical parameter in the analysis of ionizable compounds like DNP-serine. It influences the ionization state of both the DNP-serine molecule and the residual silanol groups on the column. Operating at a low pH (e.g., 2.5-3.5) can suppress the ionization of silanol groups, thereby minimizing secondary interactions and reducing peak tailing.

Q4: Can the derivatization process itself contribute to peak tailing?

A4: Yes, the derivatization of serine with 2,4-dinitrofluorobenzene (DNFB) to form DNP-serine is a critical step. An incomplete or inconsistent derivatization can result in multiple species being injected onto the column, potentially causing peak broadening or the appearance of shoulders on the main peak. Ensuring a complete and reproducible derivatization is crucial for obtaining sharp, symmetrical peaks.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing issues in your DNP-serine HPLC analysis.

Step 1: Evaluate the Mobile Phase

Issue: Incorrect mobile phase pH or buffer concentration.

Solution:

  • pH Adjustment: For reversed-phase analysis of DNP-serine on a silica-based column, adjust the mobile phase to a pH between 2.5 and 3.5 using a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). This will ensure that the silanol groups on the stationary phase are protonated and less likely to interact with the analyte.

  • Buffer Concentration: Ensure the buffer concentration is sufficient to maintain a stable pH on the column, typically in the range of 20-50 mM.

Step 2: Assess the Column Condition

Issue: Column contamination, degradation, or overload.

Solution:

  • Column Flushing: Flush the column with a strong solvent (e.g., 100% acetonitrile) to remove any strongly retained contaminants.

  • Column Replacement: If flushing does not improve the peak shape, the column may be degraded and require replacement. Consider using a column with high-purity silica (B1680970) and effective end-capping to minimize silanol interactions.

  • Sample Load: Reduce the injection volume or the concentration of the sample to check for column overload.

Step 3: Review Sample Preparation and Injection

Issue: Incomplete derivatization or solvent mismatch.

Solution:

  • Derivatization Protocol: Ensure your derivatization protocol is optimized and consistently applied to achieve complete reaction.

  • Sample Solvent: Dissolve the DNP-serine sample in a solvent that is weaker than or identical to the initial mobile phase composition to avoid peak distortion.

Step 4: Inspect the HPLC System

Issue: Extra-column volume or system leaks.

Solution:

  • Tubing and Connections: Minimize the length and internal diameter of all tubing. Ensure all fittings are secure to eliminate any dead volume.

  • System Maintenance: Perform regular preventive maintenance on your HPLC system to ensure all components are functioning correctly.

Data Presentation

The following table illustrates the expected qualitative and quantitative impact of adjusting key chromatographic parameters on the peak asymmetry of DNP-serine. The asymmetry factor (As) is a measure of peak tailing, with a value of 1 indicating a perfectly symmetrical peak.

ParameterActionExpected Effect on Peak ShapeIllustrative Asymmetry Factor (As)
Mobile Phase pH Lower pH (e.g., from 6.0 to 3.0)Significant ImprovementFrom >1.8 to 1.1 - 1.3
Buffer Concentration Increase (e.g., from 10 mM to 50 mM)Moderate ImprovementFrom ~1.6 to 1.2 - 1.4
Column Chemistry Switch to a high-purity, end-capped columnSignificant ImprovementFrom >1.7 to <1.2
Sample Load Decrease injection concentration/volumeModerate ImprovementFrom ~1.5 to <1.2

Note: The Asymmetry Factor values are illustrative examples based on typical observations in HPLC for similar compounds and are meant to demonstrate the expected trend.

Experimental Protocols

Protocol 1: DNP-Serine Sample Preparation (Derivatization)

This protocol describes the derivatization of serine with 2,4-dinitrofluorobenzene (DNFB).

Materials:

  • Serine standard or sample

  • 1% (w/v) 2,4-dinitrofluorobenzene (DNFB) in acetone

  • 0.5 M Sodium bicarbonate solution

  • 2 M HCl

  • Methanol (B129727)

Procedure:

  • Dissolve the serine sample or standard in 100 µL of 0.5 M sodium bicarbonate.

  • Add 400 µL of a 1% solution of DNFB in acetone.

  • Incubate the mixture at 40°C for 90 minutes in a thermomixer.

  • After cooling to room temperature, acidify the reaction mixture to approximately pH 4 with 2 M HCl.

  • Dilute the sample with methanol to the desired concentration for HPLC analysis.

Protocol 2: HPLC Analysis of DNP-Serine

This protocol provides a starting point for the reversed-phase HPLC analysis of DNP-serine.

HPLC System and Column:

  • A standard HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm,

Technical Support Center: Minimizing Artifacts in Mass Spectrometry of DNP-Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-dinitrophenyl (DNP)-peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize artifacts and ensure high-quality data in your mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is a DNP-peptide and why is it used?

A DNP-peptide is a peptide that has been chemically modified with a 2,4-dinitrophenyl group. This modification is often used in peptide synthesis as a protecting group for the side chains of amino acids like histidine, tyrosine, and cysteine. It can also be used as a label for selective detection of peptides.

Q2: What are the most common artifacts observed in the mass spectrometry of DNP-peptides?

Common artifacts include incomplete DNP group removal leading to DNP-adducts, neutral loss of the DNP group or its fragments, in-source decay, and the formation of various adducts (e.g., sodium, potassium). These artifacts can complicate data interpretation and affect the accuracy of your results.

Q3: How can I identify a DNP-adduct in my mass spectrum?

A DNP-adduct, resulting from the incomplete removal of the DNP protecting group, will manifest as a mass increase of 166 Da on the modified peptide.

Troubleshooting Guides

Issue 1: Presence of Unwanted DNP-Adducts

Symptom: A significant peak corresponding to the mass of your peptide + 166 Da is observed.

Cause: Incomplete removal of the DNP protecting group during peptide synthesis and purification.

Solution:

  • Optimize DNP Removal Protocol: Thiolysis is the primary method for DNP removal. Ensure you are using a sufficient excess of the thiol reagent (e.g., thiophenol) and adequate reaction time.

  • Monitor Deprotection: Before full-scale cleavage, perform a small-scale test and analyze the product by HPLC or mass spectrometry to confirm complete deprotection.

  • Alternative Deprotection Conditions: In some cases, DNP cleavage can occur under standard Fmoc-deprotection conditions (20% piperidine (B6355638) in DMF), although this may not be complete. Evaluate if this is a desirable or problematic side reaction in your workflow.

Quantitative Data on DNP Removal Efficiency:

Reagent/ConditionCompletion StatusReference
20% Piperidine in DMF84% DNP cleavage reported

DNP_Removal_Troubleshooting start DNP-Adduct Detected (Peptide Mass + 166 Da) check_protocol Review DNP Removal Protocol start->check_protocol optimize_thiolysis Optimize Thiolysis: - Increase thiol reagent excess - Extend reaction time check_protocol->optimize_thiolysis monitor_deprotection Perform Small-Scale Test Deprotection optimize_thiolysis->monitor_deprotection analyze_test Analyze by HPLC/MS monitor_deprotection->analyze_test complete Deprotection Complete? analyze_test->complete proceed Proceed with Full-Scale Cleavage complete->proceed Yes incomplete Deprotection Incomplete complete->incomplete No incomplete->optimize_thiolysis alternative Consider Alternative Deprotection Strategies incomplete->alternative

Issue 2: Neutral Loss of DNP or Related Fragments

Symptom: Prominent fragment ions in your MS/MS spectrum corresponding to the loss of a neutral molecule from the precursor ion, which may or may not be related to the peptide backbone.

Cause: The DNP group, being relatively labile under certain conditions, can be lost during collision-induced dissociation (CID).

Potential Neutral Losses:

  • **Loss of the entire

Technical Support Center: N-(2,4-Dinitrophenyl)-L-serine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-(2,4-Dinitrophenyl)-L-serine (N-DNP-L-serine) in solution. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.

Q2: How should I prepare solutions of this compound?

A2: Due to its limited solubility in aqueous solutions, it is recommended to first dissolve N-DNP-L-serine in an organic solvent such as methanol, ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO), and then dilute with the aqueous buffer of choice. The final concentration of the organic solvent should be compatible with your experimental system. Always prepare solutions fresh whenever possible.

Q3: What is the general stability of this compound in solution?

A3: The stability of N-DNP-L-serine in solution is highly dependent on the pH, temperature, and exposure to light. Generally, solutions are most stable in acidic conditions (pH < 6) when stored in the dark at low temperatures (2-8°C). Alkaline solutions (pH > 8) can lead to rapid degradation. The dinitrophenyl moiety is photosensitive, and exposure to ambient or UV light will cause degradation.

Q4: What are the potential degradation pathways for this compound?

A4: The primary degradation pathways are likely hydrolysis of the N-dinitrophenyl bond, particularly under basic conditions, and photodegradation of the dinitrophenyl group. The serine moiety itself can also undergo degradation, although the derivatization can influence its reactivity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected or inconsistent experimental results. Degradation of N-DNP-L-serine in solution.Prepare fresh solutions for each experiment. Protect solutions from light by using amber vials or covering with aluminum foil. Maintain a consistent, slightly acidic pH if compatible with your experiment. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Appearance of unknown peaks in HPLC chromatogram. Formation of degradation products.Review the solution preparation and storage procedures. Ensure protection from light and appropriate pH. Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation peaks.
Low signal or peak area in analytical measurements. Precipitation of the compound from solution or significant degradation.Check the solubility of N-DNP-L-serine in your chosen solvent system. You may need to increase the proportion of organic solvent. Verify the integrity of your stored solutions by running a fresh standard.
Color change of the solution (e.g., fading of yellow color). Degradation of the dinitrophenyl group.This is a visual indicator of degradation. Discard the solution and prepare a fresh one. Ensure rigorous light protection for all future solutions.

Stability and Solubility Data

Disclaimer: The following tables provide generalized data based on the properties of similar dinitrophenyl-derivatized amino acids. It is highly recommended to perform in-house stability and solubility testing for your specific experimental conditions.

Table 1: General Stability of this compound in Solution

Condition Relative Stability Recommendations
pH Acidic (pH 3-6): Relatively StableNeutral (pH 7): Moderate StabilityAlkaline (pH > 8): UnstableMaintain a slightly acidic pH for stock and working solutions where possible. Avoid alkaline conditions.
Light Exposure Dark: StableAmbient Light: Moderate DegradationUV Light: Rapid DegradationAlways protect solutions from light using amber vials or by wrapping containers in aluminum foil. Work in a shaded environment when possible.
Temperature -20°C: Good for long-term storage of stock solutions2-8°C: Suitable for short-term storage (hours to a few days)Room Temperature: Prone to degradation, especially over extended periodsPrepare working solutions fresh. For storage, aliquot stock solutions and keep them frozen.

Table 2: Qualitative Solubility of this compound

Solvent Solubility Notes
WaterSparingly solubleSolubility is pH-dependent.
MethanolSoluble
EthanolSoluble
DMSOSoluble
DMFSoluble
AcetonitrileModerately soluble

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a fume hood.

  • Dissolution: Add a suitable volume of an appropriate organic solvent (e.g., DMSO or Methanol) to dissolve the solid completely. Gentle vortexing or sonication may be used to aid dissolution.

  • Dilution: If required, further dilute the stock solution with the desired experimental buffer. It is crucial to add the aqueous buffer to the organic stock solution slowly while vortexing to prevent precipitation.

  • Storage: Store the stock solution in a tightly capped amber vial at -20°C.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization will be required for specific equipment and experimental needs.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 360 nm (characteristic absorbance for the DNP group).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dilute the N-DNP-L-serine solution in Mobile Phase A to a suitable concentration.

Protocol 3: Forced Degradation Study

To understand the degradation profile of N-DNP-L-serine, a forced degradation study can be performed.

  • **

Technical Support Center: Sanger Method for Long Polypeptide Chains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered when determining the sequence of long polypeptide chains, particularly in the context of the Sanger method.

Frequently Asked Questions (FAQs)

Q1: What is the "Sanger method" for polypeptide sequencing, and why is it challenging for long chains?

A1: Historically, the Sanger method for protein sequencing was a chemical method developed by Frederick Sanger. It involved labeling the N-terminal amino acid of a polypeptide, hydrolyzing the entire chain, and then identifying the labeled amino acid.[1] The primary challenge with this method for long polypeptide chains was its destructive nature. In each cycle, only the single N-terminal amino acid was identified, while the rest of the polypeptide was destroyed.[1]

To sequence a long protein, it had to be broken down into many smaller, overlapping peptide fragments. Each of these fragments then had to be purified and subjected to this N-terminal analysis.[1] This process was extremely labor-intensive, required large quantities of purified protein, and the subsequent reassembly of the full sequence from the overlapping fragments was a complex puzzle.[1] For instance, sequencing the relatively small insulin (B600854) protein using this method took approximately 10 years.[1]

Q2: Is the original Sanger protein sequencing method still used today?

A2: No, the original Sanger method for direct protein sequencing is no longer in common use due to its inefficiency for long chains.[1] Modern protein sequencing is predominantly performed using techniques like Edman degradation and mass spectrometry.[2][3] Today, the primary structure of a polypeptide is most often inferred by sequencing the corresponding DNA coding region using the Sanger DNA sequencing method (also known as the dideoxy chain-termination method).[4][5]

Q3: What are the challenges of using modern Sanger DNA sequencing to determine the sequence of a long polypeptide?

A3: The challenges shift from direct manipulation of the polypeptide to issues with sequencing a long DNA template. The fundamental limitation of Sanger DNA sequencing is its read length. A single sequencing reaction can reliably produce about 300 to 1000 base pairs of high-quality sequence.[6][7] The quality of the sequence typically degrades after 700 to 900 bases.[6][7] Therefore, to sequence the gene for a long polypeptide, a "primer walking" or shotgun sequencing approach is necessary, where multiple overlapping sequencing reads are performed and assembled. This introduces its own set of challenges.

Troubleshooting Guide for Sanger DNA Sequencing of Long Templates

This guide addresses common issues encountered when sequencing long DNA templates that code for long polypeptides.

Problem 1: Poor quality sequence or failed reactions.

Possible Causes & Solutions

CauseRecommended Solution
Low Template Concentration This is a primary reason for reaction failure.[8] Ensure your DNA template concentration meets the recommended guidelines. It's often better to have a higher concentration that can be diluted than one that is too low.[9]
Poor Quality DNA Template Contaminants like salts, phenol, EDTA, and ethanol (B145695) can inhibit the sequencing reaction.[9][10] Ensure the 260/280 OD ratio is ~1.8 and the 260/230 ratio is between 1.8 and 2.0.[8][11] Use a robust purification method, such as a silica (B1680970) spin column.[12]
Poor Primer Design Primers optimized for PCR may not work well for sequencing.[9] Design sequencing primers that are 18-24 bases long, with a GC content of 45-55% and a melting temperature (Tm) between 50-60°C.[9]
Multiple Priming Sites If your primer can bind to more than one location on the template, you will get superimposed signals.[8] Verify primer specificity using sequence analysis software before ordering.
Problem 2: Sequence signal weakens and terminates prematurely.

Possible Causes & Solutions

CauseRecommended Solution
Secondary Structures in DNA GC-rich regions or hairpin loops in the template can cause the polymerase to dissociate, leading to an abrupt end to the sequence.[8][9]
Use additives: Additives like DMSO or Betaine (at a final concentration of 1M) can help to denature the template DNA and allow the polymerase to read through these difficult regions.
Modify cycling conditions: Increase the denaturation temperature to 98°C during the sequencing reaction to help melt secondary structures.
Homopolymer Stretches Long stretches of the same nucleotide (e.g., poly-A or poly-G) can cause "slippage" of the polymerase, resulting in ambiguous or truncated sequences.
Sequence the opposite strand: Often, sequencing the complementary strand can yield a clearer result through a homopolymer region.
Problem 3: Low-quality data at the beginning of the read.

Possible Causes & Solutions

CauseRecommended Solution
Inherent Limitation The first 15-40 bases of a Sanger sequencing read are often unreliable because this is where the primer binds and the reaction begins.[6][7]
Primer Placement: When designing primers for "primer walking" along a long template, ensure that there is an overlap of at least 50 high-quality bases between consecutive reads to allow for accurate assembly.

Visualizing Experimental Workflows

To successfully sequence a long polypeptide via its coding DNA, a structured workflow is essential. The following diagram illustrates a typical "primer walking" strategy.

Sanger_Primer_Walking start Start with known sequence at 5' end of gene design_f1 Design Forward Primer 1 (F1) start->design_f1 sequence_f1 Sequence with F1 design_f1->sequence_f1 analyze_1 Analyze Read 1 (~700-900 bp) sequence_f1->analyze_1 design_f2 Design new Forward Primer 2 (F2) based on high-quality end of Read 1 analyze_1->design_f2 sequence_f2 Sequence with F2 design_f2->sequence_f2 analyze_2 Analyze Read 2 sequence_f2->analyze_2 more_reads ... analyze_2->more_reads assemble Assemble overlapping reads end_node Full Gene Sequence assemble->end_node more_reads->assemble

Caption: Workflow for sequencing a long gene using a primer walking strategy.

The following diagram outlines the troubleshooting logic when a sequencing reaction fails or yields poor data.

Troubleshooting_Logic start_node Poor/Failed Sequencing Result check_template Verify Template DNA (Concentration & Purity) start_node->check_template template_ok Template OK? check_template->template_ok check_primer Verify Primer Design (Tm, GC%, Specificity) primer_ok Primer OK? check_primer->primer_ok template_ok->check_primer Yes repurify Re-purify or re-quantify DNA template_ok->repurify No redesign Redesign Primer primer_ok->redesign No check_structure Suspect Secondary Structure? (e.g., GC-rich region) primer_ok->check_structure Yes rerun Re-run Sequencing Reaction repurify->rerun redesign->rerun additives Re-run with additives (DMSO, Betaine) and/or modified thermal cycling check_structure->additives Yes check_structure->rerun No additives->rerun success Successful Sequence rerun->success

Caption: A logical workflow for troubleshooting common Sanger sequencing issues.

Experimental Protocols

Protocol: DNA Template Purification for Sanger Sequencing

  • Quantify DNA: Use a spectrophotometer to determine the concentration and purity of your DNA sample. Aim for a 260/280 ratio of ~1.8 and a 260/230 ratio of >1.8.[8][11]

  • Purification: If purity is low, re-purify the sample.

    • For PCR Products: Use a commercial PCR cleanup kit (e.g., silica spin-column based) to remove excess primers, dNTPs, and salts. Follow the manufacturer's instructions.

    • For Plasmids: Use a commercial plasmid miniprep kit.

  • Elution: Elute the purified DNA in water or a low-salt buffer like Tris-HCl. Avoid using buffers containing EDTA (e.g., TE buffer), as EDTA can inhibit the sequencing reaction by chelating magnesium ions required by the polymerase.[9][11]

  • Final Quantification: Re-quantify the purified DNA to ensure accurate concentration for the sequencing reaction.

Protocol: Cycle Sequencing Reaction Setup for Difficult Templates

  • Prepare Reaction Mix: In a PCR tube, prepare the sequencing reaction mix according to your sequencing facility's guidelines for template and primer concentrations.

  • Add Additives (if necessary): If you suspect the template has difficult secondary structures (e.g., it is GC-rich), add one of the following to the reaction mix:

    • DMSO: Add 1µl of DMSO per 20µl reaction volume.

    • Betaine: Add to a final concentration of 1M.

  • Thermal Cycling: Use a thermal cycler program with a modified denaturation step.

    • Initial Denaturation: 98°C for 5 minutes (instead of the standard 96°C for 1 minute).

    • Cycling Denaturation: 98°C for 1 minute (instead of 30 seconds) for each cycle.

    • Annealing and extension steps typically remain the same, but consult your sequencing provider.

  • Post-Reaction Cleanup: Purify the cycle sequencing product to remove unincorporated dye terminators before sending it for capillary electrophoresis.

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for N-(2,4-Dinitrophenyl)-L-serine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of N-(2,4-Dinitrophenyl)-L-serine (DNP-serine). The focus is on method validation parameters, offering a reference for selecting or developing a suitable analytical method. Due to the limited availability of fully validated methods specifically for this compound in publicly available literature, this guide presents a validated method for a closely related serine derivative to exemplify a comprehensive validation package, alongside a method specific for the chiral separation of DNP-serine.

Method Comparison: Key Performance Characteristics

The following tables summarize the validation parameters for two distinct HPLC methods. Method 1 represents a fully validated method for a derivatized serine, showcasing a complete set of validation data as per ICH guidelines. Method 2 describes a chiral separation method specifically for DNP-serine, for which comprehensive validation data was not available in the reviewed literature.

Table 1: HPLC Method Validation Parameters

ParameterMethod 1: RP-HPLC for FMOC-D-Serine Derivative[1]Method 2: Chiral HPLC for N-(2,4-Dinitrophenyl)-serine[2]
Analyte N-Fmoc-D-SerineN-(2,4-dinitrophenyl)-serine enantiomers
Linearity Range 0.7 - 7 ppmNot specified
Correlation Coefficient (r²) > 0.999Not specified
Accuracy (% Recovery) 90.1% at LOQ; 95 - 98.6% over the range[1]Not specified
Precision (% RSD) 0.9% (repeatability); 2.3% at LOQ[1]Not specified
Limit of Detection (LOD) 0.28 ppm (S/N ratio 2.23)[1]Not specified
Limit of Quantitation (LOQ) 0.7 ppm (S/N ratio 9.75)[1]Not specified
Specificity No interference from drug substance or related impurities[1]Demonstrated enantiomeric separation
Robustness Variations in flow rate (±0.1 mL/min) and column temperature (±5°C) showed %RSD < 2[1]Not specified

Experimental Protocols

Method 1: Validated RP-HPLC Method for a Serine Derivative (Adapted from FMOC-D-Serine Analysis)[1]

This method details the determination of a serine derivative in a drug substance, providing a template for a fully validated quantitative analysis.

1. Derivatization Procedure:

  • Reagents: Borate buffer solution, 9-Fluorenylmethyl-chloroformate (FMOC-Cl) solution.

  • Standard Preparation: A stock solution of the serine standard is prepared and diluted with a mixture of Borate buffer and FMOC-Cl solution (1:1 v/v).

  • Sample Preparation: The test sample is accurately weighed and dissolved in Borate buffer.

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system with UV detection.

  • Column: YMC Pack Pro C18 (150 x 4.6 mm, 3 µm).

  • Mobile Phase: A gradient mixture of buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

3. Validation Parameters:

  • Specificity: Assessed by injecting blank, placebo, and spiked samples to ensure no interfering peaks at the analyte's retention time.

  • Linearity: Determined by analyzing a series of solutions with known concentrations across the specified range.

  • Accuracy: Evaluated through recovery studies by spiking the drug substance with known amounts of the analyte at different concentration levels.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Evaluated by analyzing the same sample on different days, with different analysts or equipment.

  • LOD and LOQ: Determined based on the signal-to-noise ratio of the analyte peak.

  • Robustness: Assessed by intentionally varying chromatographic parameters such as flow rate, column temperature, and mobile phase composition.

Method 2: Chiral HPLC Separation of N-(2,4-Dinitrophenyl)-serine[2]

This method is designed for the enantiomeric resolution of DNP-proline and DNP-serine.

1. Derivatization (General Protocol):

  • Reagent: 1-Fluoro-2,4-dinitrobenzene (DNFB).

  • Procedure: L-serine is reacted with DNFB in an alkaline medium (e.g., sodium bicarbonate solution) to yield this compound.

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system with UV detection.

  • Column: Bovine Serum Albumin (BSA) chiral stationary phase.

  • Mobile Phase: Reversed-phase mode, typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or an alcohol. The pH of the buffer and the concentration of the organic modifier are critical for achieving enantiomeric separation.

  • Flow Rate: Not specified.

  • Detection Wavelength: Not specified (typically in the UV range for DNP derivatives).

  • Key Finding: The elution order of the enantiomers could be reversed by adjusting the mobile phase pH and the concentration of the organic modifier[2].

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the HPLC method validation and analysis of derivatized amino acids.

HPLC_Derivatization_Workflow cluster_prep Sample & Standard Preparation cluster_validation Method Validation start Start: L-Serine Sample derivatization Derivatization Reaction (Alkaline Conditions) start->derivatization reagent Derivatization Reagent (e.g., DNFB or FMOC-Cl) reagent->derivatization dnp_serine This compound or other derivative derivatization->dnp_serine injection Inject into HPLC dnp_serine->injection column Chromatographic Separation (e.g., C18 or Chiral Column) injection->column detection UV Detection column->detection data Data Acquisition (Chromatogram) detection->data linearity Linearity & Range data->linearity accuracy Accuracy (% Recovery) data->accuracy precision Precision (% RSD) data->precision specificity Specificity data->specificity lod_loq LOD & LOQ data->lod_loq robustness Robustness data->robustness

Caption: Experimental workflow for HPLC analysis and validation of derivatized serine.

Method_Validation_Parameters title Core HPLC Method Validation Parameters (ICH Q2(R1)) center Validated HPLC Method specificity Specificity (Analyte vs. Interferences) center->specificity linearity Linearity (Concentration vs. Response) center->linearity accuracy Accuracy (Closeness to True Value) center->accuracy precision Precision (Repeatability & Intermediate) center->precision range_node Range (Acceptable Linearity, Accuracy, Precision) center->range_node lod Limit of Detection (LOD) (Detectable Amount) center->lod loq Limit of Quantitation (LOQ) (Quantifiable Amount) center->loq robustness Robustness (Insensitive to Method Variations) center->robustness linearity->range_node accuracy->range_node precision->range_node

Caption: Logical relationship of key HPLC method validation parameters.

References

A Head-to-Head Battle for Amino Acid Detection: Dansyl Chloride vs. 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of biochemical analysis, the accurate quantification of amino acids is fundamental. For decades, chemical derivatization has been a cornerstone technique, enhancing the detectability of these vital molecules in complex biological matrices. This guide provides a detailed, objective comparison of two seminal derivatizing agents: dansyl chloride and 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), famously known as Sanger's reagent. While the initial query mentioned N-(2,4-Dinitrophenyl)-L-serine, it is important to clarify that this is a product of the derivatization of L-serine with FDNB, not a reagent for general amino acid analysis.

This comparison will delve into the working principles, performance metrics, and detailed experimental protocols for both dansyl chloride and FDNB, offering a clear framework for selecting the optimal reagent for your specific analytical needs.

At a Glance: Key Differences

The primary distinction between dansyl chloride and FDNB lies in their detection methodology. Dansyl chloride is a fluorogenic labeling agent, meaning its derivatives emit light upon excitation, allowing for highly sensitive fluorescence detection. In contrast, FDNB is a chromogenic agent, imparting a yellow color to the derivatized amino acids, which are then detected via UV-Vis spectrophotometry. This fundamental difference in their chemical properties leads to significant variations in sensitivity.

Performance Comparison

The choice of derivatizing agent significantly impacts the sensitivity and overall workflow of amino acid analysis. Below is a summary of the key performance characteristics of dansyl chloride and FDNB.

FeatureDansyl Chloride1-Fluoro-2,4-dinitrobenzene (FDNB)
Principle of Detection FluorescenceUV-Vis Absorbance
Typical Sensitivity High (Picomole to Femtomole range)[1][2]Moderate (Subnanomolar to Picomole range)[3][4]
Derivative Stability Good, stable sulfonamide adducts[1]Excellent, stable dinitrophenyl derivatives[5]
Reaction Conditions Alkaline (pH 9.5-10.5), often requires heating[1]Mildly alkaline (pH ~8-9), room temperature or gentle heating[5]
Selectivity Reacts with primary and secondary amino groups[1]Reacts with primary and secondary amino groups[5]
Instrumentation HPLC with Fluorescence Detector (FLD)HPLC with UV-Vis Detector
Historical Significance Widely used for N-terminal sequencing and amino acid analysisFoundational in protein sequencing (Sanger's work on insulin)

Reaction Mechanisms and Experimental Workflows

The derivatization process for both reagents involves the nucleophilic attack of the amino group of the amino acid on the reagent.

Dansyl Chloride Derivatization

Dansyl chloride reacts with the unprotonated primary or secondary amine of an amino acid in an alkaline environment to form a stable, fluorescent N-dansyl-sulfonamide derivative.[1]

cluster_reaction Derivatization Reaction (pH 9.5-10.5) AminoAcid Amino Acid (Primary/Secondary Amine) DansylDerivative Fluorescent Dansyl-Amino Acid AminoAcid->DansylDerivative + Dansyl Chloride DansylChloride Dansyl Chloride HPLC HPLC-FLD Analysis DansylDerivative->HPLC Injection

Workflow for amino acid analysis using dansyl chloride.
1-Fluoro-2,4-dinitrobenzene (FDNB) Derivatization

FDNB, or Sanger's reagent, reacts with the N-terminal amino group of a polypeptide or a free amino acid under mildly alkaline conditions.[5] The nucleophilic amino group attacks the fluorine-bearing carbon of the benzene (B151609) ring, displacing the fluoride (B91410) ion and forming a stable, yellow 2,4-dinitrophenyl (DNP)-amino acid derivative.

cluster_reaction Derivatization Reaction (pH ~8-9) AminoAcid Amino Acid (Primary/Secondary Amine) DNP_Derivative DNP-Amino Acid (Yellow Derivative) AminoAcid->DNP_Derivative + FDNB FDNB FDNB (Sanger's Reagent) HPLC HPLC-UV Analysis DNP_Derivative->HPLC Injection

References

A Head-to-Head Battle for N-Terminal Amino Acid Analysis: DNP vs. PTH Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protein analysis, the precise determination of the N-terminal amino acid is a critical step in characterizing a protein's identity and function. Two classical chemical methods have long been the cornerstones of this analysis: the DNP (Sanger's) method and the PTH (Edman degradation) method. This guide provides a comprehensive quantitative comparison of these two techniques, complete with detailed experimental protocols and visual workflows to aid in selecting the most appropriate method for your research needs.

Quantitative Comparison at a Glance

The choice between the DNP and PTH methods often hinges on the specific requirements of the analysis, such as the amount of sample available, the need for sequential analysis, and the desired level of sensitivity and accuracy. The following table summarizes the key quantitative performance metrics of each method.

FeatureDNP (Sanger's) MethodPTH (Edman Degradation) Method
Principle Labels the N-terminal amino acid with 2,4-dinitrofluorobenzene (DNFB), followed by complete acid hydrolysis of the peptide.Sequentially removes the N-terminal amino acid one at a time using phenylisothiocyanate (PITC).
Primary Application Identification of the N-terminal amino acid of a peptide or protein.Sequential sequencing of the N-terminal amino acids of a peptide or protein.
Sensitivity Nanomole range.10-100 picomoles.
Accuracy High for N-terminal identification.>99% per amino acid residue.
Speed of Analysis The entire process, including derivatization, hydrolysis, and chromatography, can take over 24 hours for a single N-terminal identification.30-60 minutes per amino acid residue.
Sample Requirement Typically in the microgram to milligram range.10-50 picomoles of a pure protein/peptide.
Automation Generally a manual and laborious process.Fully automated systems are widely available.
Destructive/Non-destructive Destructive; the entire peptide chain is hydrolyzed.Non-destructive to the remaining peptide chain, allowing for sequential analysis.
Length of Analysis Identifies only the single N-terminal amino acid.Can sequence up to 30-60 amino acid residues.

Delving into the Methodologies: Experimental Protocols

A thorough understanding of the experimental workflows is essential for successful implementation and for appreciating the nuances of each technique.

DNP (Sanger's) Method: N-Terminal Amino Acid Identification

This method, pioneered by Frederick Sanger, provides a definitive identification of the N-terminal amino acid.

Experimental Protocol:

  • Derivatization:

    • Dissolve the peptide or protein sample in a suitable buffer (e.g., sodium bicarbonate) to maintain a mildly alkaline pH (around 8.0-9.0).

    • Add a solution of 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB, Sanger's reagent) in ethanol (B145695) to the sample.

    • Incubate the mixture at room temperature for approximately 2 hours with gentle agitation. During this time, the DNFB reacts with the free N-terminal α-amino group and the ε-amino group of any lysine (B10760008) residues to form a yellow dinitrophenyl (DNP) derivative.

  • Acid Hydrolysis:

    • After derivatization, remove the excess DNFB and by-products by extraction with ether.

    • Subject the DNP-peptide to complete acid hydrolysis by adding 6M HCl and heating at 110°C for 12-24 hours in a sealed, evacuated tube. This cleaves all peptide bonds, releasing the individual amino acids.

  • Extraction of DNP-Amino Acid:

    • Following hydrolysis, the DNP-amino acid, which is ether-soluble, is extracted from the aqueous hydrolysate containing the free, unmodified amino acids.

  • Identification:

    • The extracted DNP-amino acid is then identified by chromatography, typically thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), by comparing its migration or retention time to that of known DNP-amino acid standards.

PTH (Edman Degradation) Method: Sequential Amino Acid Analysis

Developed by Pehr Edman, this method allows for the stepwise removal and identification of amino acids from the N-terminus.

Experimental Protocol:

Modern Edman degradation is typically performed using an automated protein sequencer. The process involves a repetitive cycle of three steps for each amino acid residue:

  • Coupling (Labeling):

    • The peptide or protein is immobilized on a solid support.

    • Phenylisothiocyanate (PITC), also known as Edman's reagent, is introduced under alkaline conditions (pH ~9.0).

    • PITC reacts with the free N-terminal amino group to form a phenylthiocarbamoyl (PTC) derivative.

  • Cleavage:

    • The reaction conditions are switched to anhydrous acidic conditions by introducing trifluoroacetic acid (TFA).

    • This cleaves the peptide bond between the first and second amino acid, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.

  • Conversion and Identification:

    • The unstable ATZ-amino acid is extracted and then converted to a more stable phenylthiohydantoin (PTH) amino acid derivative by treatment with aqueous acid.

    • The resulting PTH-amino acid is then identified by reverse-phase HPLC, comparing its retention time to a set of standard PTH-amino acids.

    • The remaining peptide chain re-enters the cycle for the removal and identification of the next amino acid.

Visualizing the Workflows

To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both the DNP and PTH methods.

DNP_Workflow cluster_DNP DNP (Sanger's) Method Workflow Peptide Peptide Sample Derivatization Derivatization with DNFB (pH 8-9) Peptide->Derivatization DNP_Peptide DNP-Peptide Derivatization->DNP_Peptide Hydrolysis Acid Hydrolysis (6M HCl, 110°C) DNP_Peptide->Hydrolysis Mixture DNP-Amino Acid + Free Amino Acids Hydrolysis->Mixture Extraction Ether Extraction Mixture->Extraction DNP_AA Isolated DNP-Amino Acid Extraction->DNP_AA Identification Identification (TLC or HPLC) DNP_AA->Identification Result N-Terminal Amino Acid Identified Identification->Result

DNP (Sanger's) Method Workflow Diagram

A Comparative Guide to the Validation of DNP-Amino Acid Identification by TLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of amino acids is a cornerstone of various analytical procedures, from protein sequencing to quality control of pharmaceuticals. While several sophisticated techniques are available, Thin-Layer Chromatography (TLC) for the identification of 2,4-dinitrophenyl (DNP) derivatives of amino acids remains a valuable method due to its simplicity and cost-effectiveness. This guide provides a comprehensive comparison of TLC with other common analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for specific research needs.

Performance Comparison: TLC vs. Alternatives

The choice of an analytical method for amino acid identification hinges on a balance of factors including sensitivity, speed, cost, and the specific requirements of the analysis. While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are often considered the industry standards for their high resolution and sensitivity, TLC offers distinct advantages, particularly for preliminary screening and in resource-limited settings.

ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on differential partitioning of solutes between a solid stationary phase and a liquid mobile phase.High-pressure separation based on partitioning between a liquid mobile phase and a solid stationary phase in a column.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase in a column.
Derivatization Required for visualization (e.g., DNP derivatives for UV detection, ninhydrin (B49086) for colorimetric detection).Often required for enhanced detection (e.g., OPA, FMOC for fluorescence detection).Mandatory to increase volatility and thermal stability of amino acids (e.g., silylation, esterification).
Instrumentation Cost Low (TLC plates, developing chamber, UV lamp are the primary requirements).High (Requires a pump, injector, column, detector, and data acquisition system).High (Requires a gas supply, injector, column, oven, and detector).
Analysis Time per Sample Relatively fast for multiple samples simultaneously (typically 30-60 minutes for development).Moderate (Typically 5-30 minutes per sample).Fast (Typically 2-60 minutes per sample, depending on complexity).
Throughput High (Multiple samples can be run on a single plate).Moderate (Typically one sample at a time, though autosamplers increase throughput).Moderate (Similar to HPLC, autosamplers can increase throughput).
Sensitivity (Detection Limits) Moderate (For DNP-amino acids, around 0.1 µg per spot). For other reagents, can range from 0.08 to 5 µg.High (Femtomole to picomole range with fluorescence detection). LODs can be in the low µg/L to ng/mL range.Very High (Picogram to femtogram range with mass spectrometry detection).
Quantitative Analysis Semi-quantitative, can be quantitative with densitometry.Highly quantitative and reproducible.Highly quantitative and reproducible.
Ease of Use Simple and requires minimal training.Requires more extensive training and expertise.Requires specialized knowledge for operation and maintenance.

Experimental Protocols

To ensure a fair comparison, this section provides detailed methodologies for the identification of amino acids using TLC, HPLC, and GC.

Protocol 1: Identification of DNP-Amino Acids by TLC

This protocol outlines the steps for the derivatization of amino acids with 2,4-dinitrofluorobenzene (DNFB) and their subsequent separation and identification by TLC.

1. Derivatization of Amino Acids: a. Dissolve the amino acid sample in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5). b. Add a solution of DNFB in ethanol (B145695) to the amino acid solution. c. Incubate the mixture in a light-protected container at room temperature for 1-2 hours with gentle shaking. d. Acidify the reaction mixture with a few drops of dilute HCl to stop the reaction and precipitate the DNP-amino acids. e. Extract the DNP-amino acids with an organic solvent (e.g., diethyl ether or ethyl acetate). f. Evaporate the organic solvent to dryness to obtain the DNP-amino acid residue.

2. TLC Procedure: a. Dissolve the DNP-amino acid residue in a small volume of a suitable solvent (e.g., acetone (B3395972) or ethyl acetate). b. On a silica (B1680970) gel TLC plate, draw a faint pencil line about 1 cm from the bottom. c. Spot the dissolved DNP-amino acid sample and standard DNP-amino acids onto the starting line using a capillary tube. d. Allow the spots to dry completely. e. Place the TLC plate in a developing chamber containing the mobile phase (e.g., a mixture of chloroform:methanol:acetic acid in a 95:5:1 ratio). Ensure the solvent level is below the starting line. f. Allow the solvent to ascend the plate until it is about 1 cm from the top. g. Remove the plate from the chamber and mark the solvent front with a pencil. h. Allow the plate to dry completely.

3. Visualization and Identification: a. DNP-amino acids are typically yellow and can be visualized directly. For enhanced visualization, the plate can be viewed under a UV lamp (254 nm). b. Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) c. Compare the Rf values of the unknown DNP-amino acids with those of the standards to identify the amino acids in the sample.

Protocol 2: Identification of Amino Acids by HPLC

This protocol describes a common method for amino acid analysis using pre-column derivatization with o-phthalaldehyde (B127526) (OPA) followed by reversed-phase HPLC with fluorescence detection.

1. Sample Preparation and Derivatization: a. If the sample is a protein, hydrolyze it to its constituent amino acids using 6 M HCl at 110°C for 24 hours. b. Neutralize the hydrolysate and dilute it to a suitable concentration. c. For pre-column derivatization, mix the amino acid sample with OPA reagent (containing a thiol, such as 2-mercaptoethanol) in a borate (B1201080) buffer (pH ~9.5). d. The reaction is rapid and typically completes within a few minutes at room temperature.

2. HPLC Analysis: a. Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase A: Aqueous buffer (e.g., 0.1 M sodium acetate, pH 7.2). c. Mobile Phase B: Acetonitrile or methanol. d. Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic amino acid derivatives. e. Flow Rate: 1.0 mL/min. f. Injection Volume: 10-20 µL. g. Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.

3. Data Analysis: a. Identify the amino acid derivatives based on their retention times compared to a standard mixture of derivatized amino acids. b. Quantify the amino acids by comparing the peak areas with those of the standards.

Protocol 3: Identification of Amino Acids by GC

This protocol outlines the general steps for amino acid analysis by GC, which requires a two-step derivatization process to make the amino acids volatile.

1. Sample Preparation and Derivatization: a. Hydrolysis: Similar to the HPLC protocol, hydrolyze protein samples to release free amino acids. b. Esterification: Convert the carboxyl group of the amino acids to an ester (e.g., by reacting with acidified propanol (B110389) at elevated temperature). c. Acylation: Acylate the amino and other functional groups (e.g., using pentafluoropropionic anhydride). This step makes the derivatives more volatile and improves their chromatographic properties. d. Extract the derivatized amino acids into an organic solvent.

2. GC Analysis: a. Column: A capillary column suitable for amino acid analysis (e.g., a chiral column for enantiomeric separation). b. Carrier Gas: Helium or hydrogen. c. Injector: Split/splitless injector. d. Oven Temperature Program: Start at a low temperature and gradually increase to a high temperature to elute all the derivatized amino acids. e. Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

3. Data Analysis: a. Identify the derivatized amino acids based on their retention times compared to a standard mixture. b. If using a mass spectrometer, confirm the identity of each peak by its mass spectrum. c. Quantify the amino acids by comparing the peak areas with those of the standards.

Visualizing the Workflow and Comparisons

To further clarify the methodologies and their relationships, the following diagrams have been generated using the DOT language.

TLC_Workflow start Amino Acid Sample derivatization Derivatization with DNFB start->derivatization spotting Spotting on TLC Plate derivatization->spotting development Chromatographic Development (Mobile Phase) spotting->development visualization Visualization (UV Light) development->visualization analysis Rf Value Calculation & Identification visualization->analysis end Identified DNP-Amino Acids analysis->end

TLC Workflow for DNP-Amino Acid Identification.

Method_Comparison cluster_TLC TLC cluster_HPLC HPLC cluster_GC GC TLC Thin-Layer Chromatography TLC_cost Low Cost TLC->TLC_cost TLC_speed High Throughput TLC->TLC_speed TLC_sensitivity Moderate Sensitivity TLC->TLC_sensitivity HPLC High-Performance Liquid Chromatography HPLC_cost High Cost HPLC->HPLC_cost HPLC_speed Moderate Throughput HPLC->HPLC_speed HPLC_sensitivity High Sensitivity HPLC->HPLC_sensitivity GC Gas Chromatography GC_cost High Cost GC->GC_cost GC_speed Moderate Throughput GC->GC_speed GC_sensitivity Very High Sensitivity GC->GC_sensitivity

Comparison of Key Features of TLC, HPLC, and GC.

Conclusion

The validation of DNP-amino acid identification by TLC is a robust and accessible method for many research applications. Its primary advantages of low cost, simplicity, and high throughput make it an excellent choice for screening large numbers of samples or for laboratories with limited budgets. However, for applications requiring high sensitivity and precise quantification, HPLC and GC are superior alternatives, albeit with higher initial investment and operational complexity. By understanding the comparative performance and methodologies of these techniques, researchers can make informed decisions to select the most suitable approach for their amino acid analysis needs, ensuring reliable and accurate results.

A Comparative Guide to N-Terminal Protein Analysis: Limitations of the Dinitrophenyl Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of the N-terminal amino acid sequence of a protein is a foundational technique in proteomics, providing critical insights into protein identity, structure, and function. Historically, the dinitrophenyl (DNP) method, pioneered by Frederick Sanger, was a revolutionary approach to this challenge. However, with the advent of more sophisticated technologies, the limitations of the DNP method have become increasingly apparent. This guide provides an objective comparison of the Dinitrophenyl method with its modern alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their needs.

At a Glance: Performance Comparison of N-Terminal Analysis Methods

The choice of an N-terminal analysis method significantly impacts the quality and scope of proteomic data. The following table summarizes the key performance characteristics of the dinitrophenyl method, Edman degradation, and mass spectrometry.

FeatureDinitrophenyl (Sanger) MethodEdman DegradationMass Spectrometry (MS-based)
Principle Derivatization of the N-terminal amino acid with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), followed by complete acid hydrolysis and chromatographic identification of the DNP-amino acid.[1][2][3]Stepwise removal and identification of N-terminal amino acids using phenylisothiocyanate (PITC).[4][5][6]Enzymatic digestion of the protein into peptides, followed by ionization and fragmentation to determine the amino acid sequence from mass-to-charge ratios.[7][8]
Sequencing Type Single N-terminal residue identification.[1][2]Sequential N-terminal sequencing.[4][5]High-throughput sequencing of multiple peptides, including N-terminal ones.
Peptide Integrity The entire polypeptide chain is destroyed during acid hydrolysis.[1][2]The remainder of the peptide is preserved for subsequent cycles.[4][5]The sample is consumed during analysis.[1]
Sensitivity Low (milligram to microgram range).[1]Moderate (picomole range).[1]High (picomole to femtomole range).[1]
Throughput Low, laborious, and manual.[1]Moderate, can be automated.[1]High, suitable for large-scale proteomics.
Sequence Length Identifies only the single N-terminal amino acid.[1]Typically up to 30-50 amino acids.[7][9]Can sequence entire proteins by assembling overlapping peptide sequences.
Blocked N-termini Not applicable as it only identifies the N-terminal residue if it is free.Ineffective for proteins with chemically modified (e.g., acetylated) N-termini.[8][9]Can identify various N-terminal modifications.[8]
Mixture Analysis Very difficult; requires a highly purified protein sample.[1]Difficult; requires a pure protein sample.[8]Well-suited for the analysis of complex protein mixtures.[8]

Core Limitations of the Dinitrophenyl Method

The primary and most significant limitation of the dinitrophenyl method is its destructive nature . The requirement for complete acid hydrolysis to release the DNP-labeled N-terminal amino acid means that the rest of the polypeptide chain is destroyed in the process.[1][2] This prevents any further sequential analysis of the same protein molecule. To sequence a protein, it must be broken down into smaller, overlapping peptides, each of which must be individually purified and subjected to N-terminal analysis, a highly laborious and inefficient process.[1]

Other notable limitations include:

  • Low Sensitivity: The DNP method requires a relatively large amount of purified protein, typically in the milligram to microgram range, which can be a significant drawback when working with low-abundance proteins.[1]

  • Lack of Automation: The procedure is manual and time-consuming, making it unsuitable for high-throughput applications.[1]

  • Side Reactions: The Sanger's reagent (FDNB) can react with other free amino groups in the polypeptide, such as the ε-amino group of lysine (B10760008) side chains, which can complicate the interpretation of results.[1][10]

  • Limited Scope: It can only identify the N-terminal amino acid and provides no information about the rest of the protein sequence from a single experiment.[1][11]

Experimental Protocols

Dinitrophenyl (Sanger) Method Protocol

This protocol outlines the key steps for N-terminal amino acid identification using the dinitrophenyl method.

1. Derivatization:

  • Dissolve approximately 10 mg of the purified peptide in 2 ml of a mild alkaline solution (e.g., 0.4 M potassium bicarbonate).
  • Add 1 ml of a 2% (v/v) solution of 1-fluoro-2,4-dinitrobenzene (FDNB) in ethanol.
  • Incubate the mixture at 40°C for 30 minutes to allow the FDNB to react with the free N-terminal amino group, forming a dinitrophenyl (DNP)-peptide.[12]

2. Hydrolysis:

  • Transfer the DNP-peptide solution to a soft-glass test tube and add an equal volume of concentrated hydrochloric acid (e.g., 6 M HCl).[1]
  • Seal the tube and heat it in an oven at 105°C for 5-6 hours to completely hydrolyze the peptide bonds.[12]

3. Extraction and Identification:

  • After cooling, open the tube and extract the hydrolyzed mixture with ether. The DNP-amino acid will be in the ether layer.
  • Evaporate the ether to dryness.
  • Dissolve the DNP-amino acid residue in a small amount of acetone.
  • Spot the dissolved DNP-amino acid onto a chromatography paper or thin-layer chromatography (TLC) plate.
  • Develop the chromatogram using an appropriate solvent system.
  • Identify the DNP-amino acid by comparing its migration with that of known DNP-amino acid standards.[12]

Edman Degradation Protocol

This protocol provides a general workflow for sequential N-terminal protein sequencing using Edman degradation.

1. Coupling:

  • The purified protein or peptide is immobilized on a solid support.
  • The sample is treated with phenylisothiocyanate (PITC) under mildly alkaline conditions (pH 8-9) to form a phenylthiocarbamoyl (PTC)-peptide.[6]

2. Cleavage:

  • The PTC-peptide is treated with a strong anhydrous acid, such as trifluoroacetic acid (TFA), to cleave the peptide bond between the first and second amino acids.[5] This releases the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.

3. Conversion and Identification:

  • The ATZ-amino acid is extracted with an organic solvent.
  • The extracted ATZ-amino acid is then converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[4]
  • The PTH-amino acid is identified by high-performance liquid chromatography (HPLC) by comparing its retention time to that of known PTH-amino acid standards.[6]

4. Repetitive Cycles:

  • The remaining peptide, now one amino acid shorter, is subjected to the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence. This process is typically automated in a protein sequencer.[6]

Mass Spectrometry-Based N-Terminal Analysis Protocol

This protocol describes a representative workflow for N-terminal protein sequencing using mass spectrometry.

1. Sample Preparation and Digestion:

  • The protein sample is denatured, reduced, and alkylated to unfold the protein and break disulfide bonds.
  • The protein is then digested into smaller peptides using a protease with known specificity, such as trypsin.

2. N-terminal Peptide Enrichment (Optional but Recommended):

  • To specifically analyze the N-terminal peptides, chemical derivatization methods can be employed. For example, all primary amines (N-terminus and lysine side chains) can be blocked. After digestion, the newly generated N-termini of internal peptides are blocked, leaving only the original protein N-terminus available for labeling with a specific tag.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • The peptide mixture is separated by liquid chromatography, typically reversed-phase HPLC.
  • The separated peptides are introduced into the mass spectrometer.
  • In the first stage of mass analysis (MS1), the mass-to-charge (m/z) ratio of the intact peptides is measured.
  • Selected peptides are then fragmented (e.g., by collision-induced dissociation), and the m/z ratios of the resulting fragment ions are measured in the second stage of mass analysis (MS2).

4. Data Analysis:

  • The fragmentation pattern (MS2 spectrum) of a peptide provides information about its amino acid sequence.
  • This information is used to search a protein sequence database to identify the protein and determine the sequence of the N-terminal peptide. De novo sequencing algorithms can also be used to determine the sequence directly from the spectrum without a database.

Visualizing the Workflows

To better understand the processes involved, the following diagrams illustrate the workflow of the dinitrophenyl method and a comparison of the logical flow of the different N-terminal analysis techniques.

Dinitrophenyl_Method_Workflow cluster_sanger Dinitrophenyl (Sanger) Method Workflow start Purified Protein/Peptide derivatization Derivatization (FDNB, alkaline pH) start->derivatization dnp_peptide DNP-Peptide derivatization->dnp_peptide hydrolysis Acid Hydrolysis (6M HCl, 105°C) dnp_peptide->hydrolysis hydrolysate Hydrolysate (DNP-amino acid + free amino acids) hydrolysis->hydrolysate destroyed_peptide Remaining Peptide Destroyed hydrolysis->destroyed_peptide extraction Ether Extraction hydrolysate->extraction dnp_aa DNP-amino acid extraction->dnp_aa chromatography Chromatography (Paper or TLC) dnp_aa->chromatography identification Identification (Comparison with standards) chromatography->identification end N-terminal Amino Acid Identified identification->end

Caption: Workflow of the dinitrophenyl method for N-terminal analysis.

Method_Comparison cluster_comparison Logical Comparison of N-Terminal Analysis Methods cluster_dnp Dinitrophenyl Method cluster_edman Edman Degradation cluster_ms Mass Spectrometry start Protein Sample dnp_derivatize Derivatize N-terminus (FDNB) start->dnp_derivatize edman_derivatize Derivatize N-terminus (PITC) start->edman_derivatize ms_digest Digest into Peptides start->ms_digest dnp_hydrolyze Hydrolyze Entire Peptide dnp_derivatize->dnp_hydrolyze dnp_identify Identify Single N-terminal AA dnp_hydrolyze->dnp_identify dnp_end Peptide Destroyed dnp_identify->dnp_end edman_cleave Cleave N-terminal AA edman_derivatize->edman_cleave edman_identify Identify N-terminal AA edman_cleave->edman_identify edman_repeat Repeat Cycle on Shortened Peptide edman_identify->edman_repeat edman_repeat->edman_derivatize Next cycle ms_separate LC Separation ms_digest->ms_separate ms_analyze MS/MS Analysis ms_separate->ms_analyze ms_sequence Sequence Peptides ms_analyze->ms_sequence ms_assemble Assemble Protein Sequence ms_sequence->ms_assemble

Caption: Comparison of N-Terminal Analysis Methods.

Conclusion

The dinitrophenyl method was a monumental achievement in the history of protein chemistry, providing the first means to determine the amino acid sequence of a protein. However, its inherent limitations, particularly its destructive nature, low sensitivity, and lack of automation, have rendered it largely obsolete for modern proteomics research. Edman degradation offers a significant improvement by allowing for the sequential analysis of the N-terminus, while mass spectrometry has emerged as the dominant technology due to its high sensitivity, throughput, and ability to analyze complex mixtures and post-translational modifications. For researchers and drug development professionals, a thorough understanding of the strengths and weaknesses of each method is crucial for selecting the optimal approach to address their specific scientific questions. While the dinitrophenyl method remains a historically important technique, its practical application in today's research landscape is exceedingly limited.

References

A Comparative Guide to N-Terminal Amino Acid Analysis: Alternatives to 1-Fluoro-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the identification of the N-terminal amino acid has been a cornerstone of protein and peptide characterization. 1-Fluoro-2,4-dinitrobenzene (B121222) (FDNB), famously known as Sanger's reagent, played a pioneering role in this field. However, the evolution of protein science has driven the need for methods with higher sensitivity, amenability to automation, and broader applicability. This guide provides a comprehensive comparison of the most common alternatives to FDNB for N-terminal analysis, designed for researchers, scientists, and drug development professionals. We will explore the working principles, performance metrics, and detailed protocols of each method to facilitate the selection of the optimal reagent for your specific research needs.

The primary principle of N-terminal analysis involves the specific labeling of the free α-amino group of the N-terminal amino acid. This is followed by the hydrolysis of the peptide and the subsequent identification of the labeled amino acid. The choice of the labeling reagent is a critical factor that influences the sensitivity, efficiency, and overall workflow of the analysis. Here, we compare FDNB with its principal alternatives: dansyl chloride, dabsyl chloride, and Edman's reagent (phenylisothiocyanate).

Comparative Performance of N-Terminal Analysis Reagents

The selection of a suitable reagent for N-terminal analysis is contingent on several factors, including the required sensitivity, the amount of sample available, and whether sequential analysis of the peptide sequence is necessary. The following table summarizes the key performance characteristics of FDNB and its alternatives.

Feature1-Fluoro-2,4-dinitrobenzene (FDNB)Dansyl ChlorideDabsyl ChlorideEdman's Reagent (PITC)
Principle Nucleophilic Aromatic SubstitutionSulfonylation of the N-terminal amino groupSulfonylation of the N-terminal amino groupStepwise degradation of the N-terminal residue
Detection Method UV-Vis AbsorbanceFluorescenceUV-Vis AbsorbanceUV-Vis Absorbance (of PTH-amino acid)
Sensitivity Nanomole rangePicomole to Femtomole range[1]Picomole rangeLow Picomole to High Femtomole range
Sequential Analysis No, destructive methodNo, destructive methodNo, destructive methodYes, allows for stepwise sequencing
Derivative Stability DNP-amino acids are stable to acid hydrolysisDansyl-amino acids are relatively stable to acid hydrolysisDabsyl-amino acids are highly stablePTH-amino acids are identified in each cycle
Automation Not readily automatedCan be semi-automatedCan be semi-automatedFully automated systems are widely available

Experimental Workflows and Signaling Pathways

The overall workflow for N-terminal analysis varies depending on the chosen reagent. For reagents that lead to the hydrolysis of the entire peptide (FDNB, dansyl chloride, and dabsyl chloride), the process involves labeling, hydrolysis, and then identification of the single N-terminal residue. In contrast, Edman degradation allows for the sequential removal and identification of amino acids from the N-terminus.

cluster_destructive Destructive N-Terminal Analysis Workflow p1 Peptide/Protein lr Labeled Peptide p1->lr Labeling r1 Labeling Reagent (FDNB, Dansyl-Cl, Dabsyl-Cl) r1->lr h Acid Hydrolysis lr->h aa Labeled N-terminal AA + Free AAs h->aa c Chromatographic Separation (HPLC, TLC) aa->c i Identification of Labeled AA c->i

Workflow for destructive N-terminal analysis methods.

cluster_edman Edman Degradation Workflow (Sequential Analysis) p1 Peptide/Protein ptc PTC-Peptide p1->ptc Coupling pitc PITC (Edman's Reagent) pitc->ptc cleavage Acid Cleavage ptc->cleavage thiazolinone Thiazolinone-AA cleavage->thiazolinone shorter_peptide Peptide (n-1) cleavage->shorter_peptide conversion Conversion thiazolinone->conversion next_cycle Next Cycle of Degradation shorter_peptide->next_cycle pth PTH-Amino Acid conversion->pth hplc HPLC Analysis pth->hplc identification Identification of AA hplc->identification

Workflow for sequential N-terminal analysis via Edman degradation.

Detailed Experimental Protocols

Below are the detailed methodologies for N-terminal analysis using FDNB and its key alternatives.

Protocol 1: N-Terminal Analysis using 1-Fluoro-2,4-dinitrobenzene (FDNB)

This protocol is based on the classical Sanger method.

1. Labeling of the N-terminal Amino Acid:

  • Dissolve the peptide or protein sample (1-10 nmol) in 100 µL of a 0.1 M sodium bicarbonate solution (pH ~8.5).

  • Add a 5-fold molar excess of a 1% (w/v) solution of FDNB in ethanol.

  • Incubate the mixture at 40°C for 1-2 hours. The solution will turn a pale yellow color upon formation of the dinitrophenyl (DNP) derivative.

2. Precipitation and Washing:

  • After incubation, acidify the solution with 6 M HCl to a pH of ~1.

  • The DNP-peptide will precipitate. Centrifuge the mixture and discard the supernatant.

  • Wash the precipitate three times with diethyl ether to remove unreacted FDNB.

3. Hydrolysis:

  • Add 200 µL of 6 M HCl to the dried DNP-peptide.

  • Seal the tube under vacuum and heat at 110°C for 16-24 hours to hydrolyze the peptide bonds.

4. Identification of the DNP-Amino Acid:

  • After hydrolysis, cool the tube and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.

  • Dissolve the dried residue in a small volume of 50% acetone.

  • Spot the sample on a silica (B1680970) gel thin-layer chromatography (TLC) plate or inject it into a high-performance liquid chromatography (HPLC) system.

  • Identify the DNP-amino acid by comparing its migration or retention time with that of DNP-amino acid standards.

Protocol 2: N-Terminal Analysis using Dansyl Chloride

This method offers significantly higher sensitivity compared to the FDNB method.

1. Labeling of the N-terminal Amino Acid:

  • Dissolve the peptide or protein sample (0.1-1 nmol) in 20 µL of 0.2 M sodium bicarbonate buffer (pH 9.5-10.0).[2]

  • Add 20 µL of a freshly prepared 5 mg/mL solution of dansyl chloride in anhydrous acetonitrile.[2]

  • Incubate the mixture in the dark at 37°C for 1-2 hours or at room temperature for 3-4 hours.[2]

2. Hydrolysis:

  • After incubation, evaporate the solvent completely under vacuum.[2]

  • Add 50-100 µL of 6 M HCl to the dried residue.[2]

  • Seal the vial under vacuum and hydrolyze the peptide at 110°C for 16-24 hours.[2]

3. Identification of the Dansyl-Amino Acid:

  • After hydrolysis, cool the vial and carefully open it.

  • Evaporate the HCl under vacuum.

  • Dissolve the dried residue in a suitable solvent, such as 50% ethanol, for chromatographic analysis.

  • Inject the sample into a reverse-phase HPLC system equipped with a fluorescence detector.

  • Identify the dansyl-amino acid by comparing its retention time with that of standard dansyl-amino acid derivatives.

Protocol 3: N-Terminal Analysis using Dabsyl Chloride

Dabsyl chloride is another sensitive reagent that forms colored derivatives, which are easily detectable in the visible range.

1. Labeling of the N-terminal Amino Acid:

  • Prepare a dabsyl chloride solution (e.g., 4 nmol/µL in acetone).

  • Dissolve the peptide or protein sample (1-5 nmol) in 50 µL of 0.1 M sodium bicarbonate buffer (pH ~9.0).

  • Add 100 µL of the dabsyl chloride solution.

  • Incubate the mixture at 70°C for 15-20 minutes.

2. Hydrolysis:

  • After incubation, evaporate the solvent completely.

  • Add 200 µL of 6 M HCl to the dried residue.

  • Seal the tube under vacuum and hydrolyze at 110°C for 16-24 hours.

3. Identification of the Dabsyl-Amino Acid:

  • After hydrolysis, cool the tube and evaporate the HCl.

  • Dissolve the residue in a suitable solvent (e.g., ethanol/water/acetic acid mixture).

  • Inject the sample into a reverse-phase HPLC system with a visible-light detector (typically around 436 nm).

  • Identify the dabsyl-amino acid by comparing its retention time with that of dabsyl-amino acid standards.

Protocol 4: N-Terminal Sequencing using Edman's Reagent (Phenylisothiocyanate - PITC)

This method allows for the sequential determination of the N-terminal amino acid sequence. The following is a simplified representation of one cycle in an automated sequencer.

1. Coupling:

  • The peptide or protein is immobilized on a solid support.

  • A solution of PITC in a non-polar solvent is passed over the sample under alkaline conditions (e.g., using N,N-dimethylallylamine).

  • The PITC reacts with the N-terminal amino group to form a phenylthiocarbamoyl (PTC) derivative.

2. Cleavage:

  • Anhydrous trifluoroacetic acid (TFA) is introduced to cleave the N-terminal PTC-amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.

3. Conversion and Identification:

  • The ATZ-amino acid is extracted with an organic solvent.

  • The ATZ-amino acid is then converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.

  • The PTH-amino acid is identified by reverse-phase HPLC by comparing its retention time to a set of PTH-amino acid standards.

4. Subsequent Cycles:

  • The remaining peptide (now one residue shorter) is subjected to the next cycle of coupling, cleavage, and conversion to identify the next amino acid in the sequence.

Conclusion

While 1-fluoro-2,4-dinitrobenzene (FDNB) was a revolutionary tool in the early days of protein sequencing, its use has been largely superseded by more sensitive and versatile alternatives. For single N-terminal amino acid identification, dansyl chloride and dabsyl chloride offer significantly higher sensitivity, making them ideal for applications where sample availability is limited. For determining the amino acid sequence, Edman degradation using phenylisothiocyanate remains the gold standard for automated, stepwise N-terminal sequencing. The choice of the most appropriate reagent and method will ultimately depend on the specific analytical requirements, including the desired sensitivity, the need for sequential data, and the availability of instrumentation.

References

Safety Operating Guide

Safe Disposal of N-(2,4-Dinitrophenyl)-L-serine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of N-(2,4-Dinitrophenyl)-L-serine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on standard laboratory safety protocols and information from safety data sheets (SDS).

I. Hazard Profile and Safety Summary

This compound is a chemical compound that requires careful handling due to its potential hazards. Understanding these hazards is critical for safe disposal.

Hazard CategoryDescriptionGHS Hazard Statement(s)
Skin Irritation Causes skin irritation.H315
Eye Irritation Causes serious eye irritation.H319
Respiratory Irritation May cause respiratory irritation.H335
Flammability Flammable solid.H228

Data sourced from various safety data sheets.[1][2]

II. Step-by-Step Disposal Protocol

The primary disposal route for this compound is through an approved chemical waste disposal facility. Adherence to local, state, and federal regulations is mandatory.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2]

  • If there is a risk of dust formation, use respiratory protection.

2. Containment of Spills:

  • In case of a spill, avoid generating dust.[2]

  • Carefully sweep the solid material and place it into a suitable, labeled container for disposal.[3][4]

3. Waste Collection and Storage:

  • Place the this compound waste into a clearly labeled, sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Store the waste container in a designated, well-ventilated area, away from heat, sparks, and open flames.[1]

4. Final Disposal:

  • Arrange for the collection of the chemical waste by a licensed and approved waste disposal contractor.[2]

  • Provide the contractor with a copy of the Safety Data Sheet (SDS).

III. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal ppe 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe check_spill 2. Is it a Spill? ppe->check_spill contain_spill 3a. Contain Spill (Avoid Dust, Sweep Up) check_spill->contain_spill Yes collect_waste 3b. Collect Waste in Labeled Container check_spill->collect_waste No contain_spill->collect_waste store_waste 4. Store in Designated Waste Area collect_waste->store_waste contact_ehs 5. Contact EHS for Pickup by Approved Waste Contractor store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-(2,4-Dinitrophenyl)-L-serine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for the handling and disposal of N-(2,4-Dinitrophenyl)-L-serine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.

This compound is classified as a flammable solid (Category 1) and requires careful handling to mitigate risks associated with its flammability and potential toxicity as a nitroaromatic compound. The following procedures are based on established safety protocols for handling such substances.

Essential Personal Protective Equipment (PPE)

The consistent and correct use of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The required level of protection may vary depending on the scale of the experiment and the potential for dust or aerosol generation.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring (Solid) Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., Nitrile, double-gloving recommended).Flame-resistant laboratory coat, fully buttoned.Recommended if handling powders that may become airborne. Use a NIOSH-approved respirator with a particulate filter.
In-Solution Handling Chemical splash goggles. A face shield is recommended if there is a splash hazard.Chemical-resistant gloves (e.g., Nitrile). Inspect for tears or holes before use.Flame-resistant laboratory coat.Not generally required if performed in a certified chemical fume hood.
Heating or Reactions Chemical splash goggles and a face shield.Chemical-resistant gloves (e.g., Nitrile).Flame-resistant laboratory coat.Work must be conducted in a certified chemical fume hood.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach is critical to minimize risks. The following workflow outlines the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (Fume Hood) gather_materials Gather Materials & PPE prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Solid (Minimize Dust) don_ppe->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction/ Procedure dissolve->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste (Hazardous) decontaminate->dispose_waste doff_ppe Doff & Dispose of PPE (Contaminated) dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Safe Handling of this compound.
Pre-Experiment Procedures

  • Designate a Work Area: All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Assemble Materials: Before starting, gather all necessary equipment, including spark-proof tools and appropriate waste containers.

  • PPE: Don the appropriate personal protective equipment as outlined in the table above. For handling the solid, double-gloving with nitrile gloves is recommended.

Experimental Protocol: Example Workflow for Derivatization for HPLC Analysis

This compound is often used as a standard or in the derivatization of other amino acids for chromatographic analysis. The following is a representative workflow for such a procedure.

  • Preparation of Stock Solution:

    • In a chemical fume hood, carefully weigh the required amount of this compound using an analytical balance. Minimize dust generation by using a spatula and avoiding drafts.

    • Transfer the solid to a volumetric flask.

    • Add the appropriate solvent (e.g., acetonitrile (B52724) or a buffer solution) to dissolve the compound and bring it to the final volume. Cap and mix thoroughly.

  • Derivatization Reaction (if applicable):

    • In a small vial, combine the amino acid sample to be analyzed with a derivatizing agent (such as 1-fluoro-2,4-dinitrobenzene, Sanger's reagent, to produce other DNP-amino acids) and a basic catalyst in a suitable solvent.

    • Allow the reaction to proceed at a controlled temperature for a specified time.

  • Sample Preparation for HPLC:

    • Quench the reaction if necessary.

    • Dilute an aliquot of the reaction mixture or the stock solution with the mobile phase to the desired concentration for HPLC analysis.

    • Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any particulates before injecting it into the HPLC system.

Post-Experiment Procedures
  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.

  • Waste Disposal: Dispose of all waste, including unused chemicals, reaction mixtures, and contaminated materials, as hazardous chemical waste in clearly labeled, sealed containers.

  • PPE Removal: Carefully remove and dispose of contaminated PPE, such as gloves, as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after completing the work.

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure safety and environmental protection.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled, and sealed container for hazardous waste.
Liquid Waste (Solutions) Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.
Contaminated PPE Dispose of as hazardous waste in accordance with institutional and local regulations.

Note: All chemical waste disposal must adhere to local, state, and national environmental regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Immediate First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

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N-(2,4-Dinitrophenyl)-L-serine
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Reactant of Route 2
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